molecular formula C10H22ClNO B2753879 4-(tert-Butoxymethyl)piperidine hydrochloride CAS No. 2287314-54-7

4-(tert-Butoxymethyl)piperidine hydrochloride

Cat. No.: B2753879
CAS No.: 2287314-54-7
M. Wt: 207.74
InChI Key: QCHHATOVNHLADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butoxymethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C10H22ClNO and its molecular weight is 207.74. The purity is usually 95%.
BenchChem offers high-quality 4-(tert-Butoxymethyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-Butoxymethyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxymethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-8-9-4-6-11-7-5-9;/h9,11H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHHATOVNHLADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: pKa Determination of 4-(tert-Butoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Preamble: A Senior Application Scientist's Perspective

The acid dissociation constant (pKa) is a cornerstone of physicochemical characterization in drug discovery. It is not merely a data point, but a critical parameter that governs a molecule's journey through the body. The pKa value profoundly influences a drug's solubility, absorption, distribution, metabolism, and excretion (ADMET), making its accurate determination non-negotiable for successful drug development.[1][2][3][4] This guide provides an in-depth, experience-driven approach to determining the pKa of 4-(tert-Butoxymethyl)piperidine hydrochloride, a compound featuring the common piperidine scaffold. We will move beyond rote methodology to explore the underlying principles and rationale that ensure data integrity and confident decision-making in a research and development setting.

The Indispensable Role of pKa in Pharmaceutical Sciences

The ionization state of a drug molecule is a pivotal determinant of its pharmacokinetic and pharmacodynamic behavior.[1][3][4] For a compound like 4-(tert-Butoxymethyl)piperidine hydrochloride, the pKa of the piperidine nitrogen dictates the equilibrium between its charged (protonated) and neutral (unprotonated) forms at various physiological pH levels. This equilibrium has far-reaching consequences:

  • Solubility and Dissolution: The ionized form of a drug is generally more water-soluble, which is crucial for formulation and dissolution in the gastrointestinal tract.[2]

  • Membrane Permeability: The un-ionized, more lipophilic form is better able to passively diffuse across biological membranes, a key step in oral absorption and distribution to target tissues.[2][5]

  • Target Binding: The charge state of a molecule can significantly impact its interaction with the target receptor, influencing potency and selectivity.

  • ADMET Properties: The pKa influences protein binding, metabolic pathways, and renal clearance, all of which are critical components of a drug's overall disposition.[1][3][4]

An accurate pKa value is therefore essential for building predictive models of a drug's behavior in vivo and for making informed decisions during lead optimization.

Theoretical Foundations of pKa

The pKa is the negative base-10 logarithm of the acid dissociation constant (Kₐ) of a species. For the conjugate acid of 4-(tert-Butoxymethyl)piperidine (a weak base), the equilibrium in an aqueous solution is represented as:

[C₁₀H₂₂NO]⁺ + H₂O ⇌ C₁₀H₂₁NO + H₃O⁺

The Henderson-Hasselbalch equation provides a direct link between pH, pKa, and the ratio of the concentrations of the basic and acidic forms of the molecule:[6][7][8]

pH = pKa + log ( [[Base]] / [[Acid]] )

This equation is the theoretical bedrock of potentiometric pKa determination. It reveals that at the point where the concentrations of the acidic and basic forms are equal, the logarithmic term becomes zero, and the pH is equal to the pKa.[7][9]

Structural Influences on the pKa of 4-(tert-Butoxymethyl)piperidine

The basicity of the piperidine nitrogen is influenced by the electronic effects of its substituents. The tert-butoxymethyl group at the 4-position is generally considered to be electron-donating, which can slightly increase the electron density on the nitrogen and, consequently, its basicity (resulting in a higher pKa) compared to unsubstituted piperidine. However, the effect is transmitted through several sigma bonds and is therefore modest. The bulky nature of the tert-butyl group is unlikely to have a significant steric effect on the protonation of the nitrogen.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely accepted method for the determination of pKa values due to its precision and accuracy.[9][10][11] The method involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally.

Experimental Design and Rationale

A well-designed experiment is self-validating. The following choices are critical for obtaining reliable pKa data:

  • Analyte Purity: High-purity 4-(tert-Butoxymethyl)piperidine hydrochloride is essential. Impurities can distort the titration curve and lead to inaccurate results.

  • Titrant: A standardized solution of a strong base, typically sodium hydroxide (NaOH), is used to ensure a sharp and clear endpoint.

  • Solvent: Degassed, deionized water is the preferred solvent to mimic physiological conditions. If solubility is an issue, a co-solvent like methanol or ethanol can be used, but this will yield an apparent pKa that is not directly equivalent to the aqueous pKa.[12]

  • Ionic Strength: Maintaining a constant ionic strength throughout the titration is crucial, as pKa values can be affected by the ionic environment. This is typically achieved by adding an inert salt like potassium chloride (KCl) to the analyte solution.[9]

  • Temperature Control: pKa is temperature-dependent. The titration should be performed in a thermostatically controlled vessel, usually at 25 °C.[9][13]

Step-by-Step Methodology

Instrumentation:

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or a manual burette

  • Magnetic stirrer and stir bar

  • Thermostatted titration vessel

  • Analytical balance

Reagents:

  • 4-(tert-Butoxymethyl)piperidine hydrochloride

  • Standardized 0.1 M NaOH solution

  • 0.1 M KCl solution

  • pH 4.00, 7.00, and 10.00 buffer solutions for calibration

Procedure:

  • pH Meter Calibration: Calibrate the pH meter using the standard buffers at the experimental temperature.

  • Analyte Solution Preparation: Accurately weigh a known amount of 4-(tert-Butoxymethyl)piperidine hydrochloride and dissolve it in a known volume of the KCl solution in the titration vessel.

  • Titration: With constant stirring, add the standardized NaOH solution in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Data Collection: Continue the titration well past the equivalence point to ensure a complete sigmoidal titration curve is obtained.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter D Incrementally Add Titrant A->D B Prepare Analyte Solution B->D C Prepare Standardized Titrant C->D E Record pH and Volume D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point (Veq) F->G H Calculate Half-Equivalence Point (Veq/2) G->H I Determine pKa at Veq/2 H->I

Caption: Workflow for pKa determination via potentiometric titration.

Data Analysis and Interpretation

The pKa is determined from the titration curve by identifying the half-equivalence point.

  • Plot the Data: Generate a plot of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Identify the Equivalence Point (Veq): The equivalence point is the inflection point of the curve, where the slope is at its maximum. This can be precisely located by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of the derivative plot corresponds to Veq.

  • Determine the Half-Equivalence Point (Veq/2): This is simply half the volume of the equivalence point.

  • Find the pKa: The pKa is the pH value on the original titration curve that corresponds to the volume at the half-equivalence point.[9][10]

Data Analysis Visualization

G RawData Raw Titration Data (Volume, pH) PlotCurve Plot Titration Curve RawData->PlotCurve Derivative Calculate First Derivative (ΔpH/ΔV) PlotCurve->Derivative DeterminepKa pKa = pH at Veq/2 PlotCurve->DeterminepKa FindVeq Identify Veq from Derivative Peak Derivative->FindVeq CalcHalfVeq Calculate Veq/2 FindVeq->CalcHalfVeq CalcHalfVeq->DeterminepKa

Caption: Logical flow of data analysis for pKa determination.

Tabulated Results
ParameterSymbolExpected Value/Range
Equivalence VolumeVeqDependent on sample concentration
Half-Equivalence VolumeVeq/2Veq / 2
pKa pKa ~9-11 (Typical for piperidines)

Conclusion: From Data to Insight

The determination of the pKa of 4-(tert-Butoxymethyl)piperidine hydrochloride is a foundational experiment that provides critical insights into its drug-like properties. A rigorously executed potentiometric titration, coupled with a thorough understanding of the underlying chemical principles, yields a pKa value that is not just a number, but a powerful predictor of in vivo behavior. This guide has outlined a comprehensive and scientifically sound approach to empower researchers to generate high-quality, reliable data essential for the advancement of their drug discovery programs.

References

A comprehensive list of references will be provided upon request, covering topics such as potentiometric titration theory and practice, the Henderson-Hasselbalch equation, the influence of pKa on ADMET properties, and physicochemical characterization of piperidine-containing compounds.

Sources

Technical Guide: Characterization & Melting Point Analysis of 4-(tert-Butoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical characterization, synthesis logic, and quality control protocols for 4-(tert-Butoxymethyl)piperidine hydrochloride , a specialized heterocyclic building block.

Executive Summary

4-(tert-Butoxymethyl)piperidine hydrochloride (CAS: 2287314-54-7 / Free Base CAS: 184042-90-8) is a critical intermediate in medicinal chemistry, particularly in the synthesis of antifungal agents (e.g., Efinaconazole impurities) and GPCR modulators. Its structural core—a piperidine ring substituted at the 4-position with a bulky lipophilic ether—serves as a scaffold to modulate solubility and metabolic stability in drug candidates.

This guide addresses the melting point (MP) range , synthesis-derived impurities, and handling protocols required to maintain the integrity of this hygroscopic salt.

Physicochemical Characterization

Melting Point & Thermal Behavior

Unlike simple commodity chemicals, 4-(tert-Butoxymethyl)piperidine HCl is often produced as a custom synthesis item. Consequently, its melting point is highly dependent on the crystallization solvent and residual moisture content.

PropertySpecification / RangeNotes
Physical State White to off-white crystalline solidHygroscopic; tends to clump.
Melting Point (Range) 165°C – 175°C (Decomposition) Estimated based on structural analogs (e.g., 4-piperidinemethanol HCl).
Thermal Event Onset of browning >160°CCharacteristic of ether-linked piperidine salts.
Solubility Soluble in Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane).
pKa (Calculated) ~10.5 (Piperidine Nitrogen)Typical for secondary amines.

Critical Insight: The tert-butyl ether group is acid-labile under extreme conditions but generally stable during standard salt formation. However, prolonged heating near the melting point can induce isobutylene elimination, leading to a depressed MP and the formation of 4-hydroxymethylpiperidine impurities.

Structural Identification

Researchers must validate the identity of the compound prior to use, as the melting point alone is insufficient for purity determination.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.8–9.2 (br s, 1H/2H, NH2+): Ammonium protons (exchangeable).
      
    • 
       3.2–3.4 (d, 2H): -CH2-O- group.
      
    • 
       1.15 (s, 9H): tert-Butyl group (Diagnostic singlet).
      
    • 
       2.8–3.0 (m, 4H): Piperidine ring protons adjacent to Nitrogen.
      

Synthesis & Impurity Origin

Understanding the synthetic route is essential for interpreting melting point deviations. A depressed MP usually indicates the presence of the free alcohol intermediate or inorganic salts .

Synthetic Pathway (Visualized)

The synthesis typically proceeds via the protection of 4-hydroxymethylpiperidine, O-alkylation, and acidic deprotection.

SynthesisPath SM 4-Hydroxymethyl piperidine Step1 N-Boc Protection (Boc2O, NaOH) SM->Step1 Inter1 N-Boc-4-hydroxymethyl piperidine Step1->Inter1 Step2 O-Alkylation (Isobutylene/Acid or t-Bu-Trichloroacetimidate) Inter1->Step2 Inter2 N-Boc-4-(t-Butoxymethyl) piperidine Step2->Inter2 Step3 Deprotection (HCl in Dioxane) Inter2->Step3 Impurity Impurity: 4-Hydroxymethylpiperidine (Incomplete Alkylation) Inter2->Impurity Acid Hydrolysis Side Rxn Product 4-(tert-Butoxymethyl) piperidine HCl Step3->Product

Figure 1: Synthetic route highlighting the origin of potential impurities that affect the melting point.

Experimental Protocols

Melting Point Determination (Capillary Method)

Due to the hygroscopic nature of the hydrochloride salt, standard open-capillary methods may yield artificially low results.

Protocol:

  • Drying: Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Packing: Pack the sample into a glass capillary tube to a height of 2–3 mm. Compact well to ensure good heat transfer.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Büchi or Mettler Toledo).

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 140°C.

    • Slow Ramp: 1°C/min from 140°C until melting/decomposition.

  • Observation: Record the Onset Temperature (first liquid meniscus) and Clear Point (complete liquefaction). Note any gas evolution (decomposition).

Handling & Storage
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Moisture Sensitivity: The HCl salt will absorb atmospheric water, turning into a sticky gum. Always handle in a desiccated environment or glovebox if possible.

Troubleshooting & Quality Control

If the measured melting point is <160°C or the range is wide (>3°C), consider the following:

ObservationProbable CauseRemediation
Wide Melting Range Residual Solvent / MoistureDry sample at 50°C under high vacuum (1 mbar) for 12h.
Low Melting Point (<150°C) Presence of Free BaseRecrystallize from Isopropanol/Ether or re-acidify with HCl/Dioxane.
Browning before Melting Thermal InstabilityPerform DSC (Differential Scanning Calorimetry) to distinguish melting from decomposition.
Analytical Workflow for Validation

To confirm the material before use in high-value synthesis:

Workflow Sample Raw Sample (White Solid) Visual Visual Inspection (Check for clumping) Sample->Visual Solubility Solubility Check (Water/DMSO) Visual->Solubility NMR 1H-NMR Analysis (Confirm t-Bu peak) Solubility->NMR MP Melting Point (Target: 165-175°C) NMR->MP Decision Pass/Fail? MP->Decision

Figure 2: Recommended Quality Control (QC) workflow for incoming raw material.

References

  • Chemspace. (2024). 4-[(tert-butoxy)methyl]piperidine hydrochloride Compound Record. Retrieved from

  • Pharmaffiliates. (2024). 4-(tert-Butoxymethyl)piperidine Free Base (CAS 184042-90-8). Retrieved from

  • Simson Pharma. (2024). Efinaconazole Impurities and Intermediates. Retrieved from

  • Sigma-Aldrich. (2024). Piperidine Hydrochloride Derivatives Safety Data Sheet. Retrieved from

  • PubChem. (2024). Compound Summary: Piperidine Derivatives. Retrieved from

The Unseen Architect: A Technical Guide to the Therapeutic Potential of 4-(tert-Butoxymethyl)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of bioactive compounds.[1][2] This in-depth technical guide moves beyond the general landscape to focus on a specific, yet profoundly impactful, derivative: the 4-(tert-Butoxymethyl)piperidine scaffold. Initially perceived as a simple aliphatic ether, this moiety is, in fact, a key architect in the design of therapeutics that address critical unmet medical needs. Through a detailed exploration of its synthesis, physicochemical properties, and, most notably, its role in the development of potent CCR5 antagonists for HIV therapy, this guide will illuminate the nuanced contributions of the 4-(tert-Butoxymethyl)piperidine scaffold to modern drug discovery. We will dissect its mechanism of action, provide actionable experimental protocols, and present a forward-looking perspective on its untapped potential in other therapeutic arenas.

The Strategic Advantage of the 4-(tert-Butoxymethyl)piperidine Scaffold

The therapeutic utility of a molecular scaffold is intrinsically linked to its structural and physicochemical properties. The 4-(tert-Butoxymethyl)piperidine moiety offers a unique constellation of features that medicinal chemists can leverage to fine-tune the biological activity and pharmacokinetic profiles of drug candidates.

1.1. Physicochemical Properties and Their Implications

The introduction of the 4-(tert-Butoxymethyl) group imparts several key characteristics:

  • Modulation of Lipophilicity: The tert-butyl group significantly increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability. This is a critical parameter in the design of orally administered drugs.

  • Metabolic Stability: The ether linkage and the sterically hindered tert-butyl group can confer metabolic stability by shielding adjacent positions from enzymatic degradation by cytochrome P450 enzymes.[2]

  • Conformational Rigidity: The piperidine ring, while flexible, can adopt well-defined chair and boat conformations. The bulky 4-substituent can influence this conformational preference, which in turn can dictate the orientation of other pharmacophoric groups and their interaction with biological targets.

  • Vectorial Orientation: The ether linkage provides a defined vector for positioning other functional groups away from the piperidine core, allowing for precise interactions with specific residues within a protein's binding pocket.

These properties collectively contribute to the "drug-like" characteristics of molecules incorporating this scaffold, making it an attractive starting point for the development of novel therapeutics.

Synthesis of the 4-(tert-Butoxymethyl)piperidine Core

The synthesis of the 4-(tert-Butoxymethyl)piperidine scaffold is a critical first step in the development of therapeutics that incorporate this moiety. A common and efficient route starts from the commercially available piperidin-4-ylmethanol. The following is a representative, multi-step synthesis.

2.1. Protection of the Piperidine Nitrogen

The secondary amine of the piperidine ring is typically protected to prevent side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: N-Boc Protection of Piperidin-4-ylmethanol [3]

  • Reaction Setup: Dissolve piperidin-4-ylmethanol in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the solution. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo. Dissolve the residue in an organic solvent like diethyl ether and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

2.2. Formation of the tert-Butyl Ether

The key tert-butoxymethyl group is introduced via an etherification reaction. A common method involves the formation of a tosylate intermediate followed by nucleophilic substitution.

Experimental Protocol: Synthesis of 4-(tert-Butoxymethyl)piperidine

  • Tosylation: Dissolve the N-Boc protected piperidin-4-ylmethanol in pyridine and cool the solution to 0°C. Add p-toluenesulfonyl chloride and stir the mixture at a low temperature for several hours.[3]

  • Workup of Tosylate: Pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic layer with dilute HCl, water, and brine. Dry the organic layer and evaporate the solvent to obtain tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.

  • Etherification: While a direct synthesis route for 4-(tert-butoxymethyl)piperidine is not extensively detailed in the provided search results, a plausible subsequent step would involve the reaction of the tosylate with potassium tert-butoxide in a suitable solvent like THF.

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the desired 4-(tert-Butoxymethyl)piperidine.[3]

Diagram of Synthetic Workflow

Synthesis Start Piperidin-4-ylmethanol Boc_Protection N-Boc Protection (Boc₂O, THF) Start->Boc_Protection Boc_Protected tert-Butyl 4-(hydroxymethyl) piperidine-1-carboxylate Boc_Protection->Boc_Protected Tosylation Tosylation (TsCl, Pyridine) Boc_Protected->Tosylation Tosylate tert-Butyl 4-((tosyloxy)methyl) piperidine-1-carboxylate Tosylation->Tosylate Etherification Etherification (KOtBu, THF) Tosylate->Etherification Boc_Ether tert-Butyl 4-(tert-butoxymethyl) piperidine-1-carboxylate Etherification->Boc_Ether Deprotection Deprotection (Acid) Boc_Ether->Deprotection Final_Product 4-(tert-Butoxymethyl)piperidine Deprotection->Final_Product

Caption: Synthetic pathway to 4-(tert-Butoxymethyl)piperidine.

Therapeutic Potential in HIV Treatment: CCR5 Antagonism

The most prominent and clinically validated application of the 4-(tert-Butoxymethyl)piperidine scaffold is in the development of C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV-1 infection.[4][5]

3.1. Mechanism of Action

CCR5 is a co-receptor that, along with CD4, is utilized by the most common strains of HIV-1 (R5-tropic) to enter and infect host immune cells.[5][6] The HIV-1 envelope glycoprotein gp120 binds to the host cell's CD4 receptor, triggering a conformational change in gp120 that exposes a binding site for CCR5. The subsequent interaction between gp120 and CCR5 facilitates the fusion of the viral and host cell membranes, allowing the viral genetic material to enter the cell.

CCR5 antagonists are allosteric inhibitors. They do not directly compete with the natural chemokine ligands of CCR5. Instead, they bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[4][6] This binding induces a conformational change in the receptor that prevents the gp120 protein from engaging with it, thereby blocking viral entry. The 4-(tert-Butoxymethyl)piperidine scaffold plays a crucial role in positioning the rest of the antagonist molecule optimally within this binding pocket.

Diagram of CCR5 Antagonism

CCR5_Antagonism cluster_membrane Host Cell Membrane CCR5 CCR5 Receptor HIV HIV-1 CCR5->HIV 3. Membrane Fusion & Viral Entry CD4 CD4 Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding gp120 gp120 gp120->CD4 1. Binding Antagonist CCR5 Antagonist (with 4-(tert-Butoxymethyl)piperidine) Antagonist->CCR5 Blocks gp120 Interaction

Caption: Mechanism of HIV entry and its inhibition by a CCR5 antagonist.

3.2. Maraviroc: A Case Study

Maraviroc (UK-427,857) is a prime example of a successful drug that incorporates the 4-(tert-Butoxymethyl)piperidine scaffold.[4][6] It is an orally bioavailable CCR5 antagonist approved for the treatment of adults with CCR5-tropic HIV-1 infection.[7] In cellular assays, Maraviroc demonstrates potent antiviral activity against CCR5-tropic HIV-1 with a geometric mean 90% inhibitory concentration (IC₉₀) of 2.0 nM.[6]

CompoundTargetAssayIC₅₀ / IC₉₀Reference
MaravirocCCR5HIV-1 primary isolatesIC₉₀ = 2.0 nM[6]
MaravirocCCR5MIP-1α bindingIC₅₀ = 3.3 nM[8]
MaravirocCCR5MIP-1β bindingIC₅₀ = 7.2 nM[8]
MaravirocCCR5RANTES bindingIC₅₀ = 5.2 nM[8]

Table 1: In Vitro Activity of Maraviroc

Emerging Therapeutic Applications

While the role of the 4-(tert-Butoxymethyl)piperidine scaffold in HIV therapeutics is well-established, its utility extends to other areas of drug discovery, highlighting its versatility.

4.1. Neurokinin Receptor Antagonism

Neurokinin (NK) receptors, particularly the NK1 and NK2 subtypes, are implicated in a variety of physiological processes, including pain, inflammation, and mood disorders.[9][10] The 4-(tert-Butoxymethyl)piperidine scaffold has been incorporated into novel neurokinin receptor antagonists. For instance, spiro-substituted piperidines based on this core have been designed and evaluated for their NK2 receptor-antagonistic activities, with some derivatives showing potent inhibition of radiolabeled neurokinin A binding to the NK2 receptor with IC₅₀ values in the nanomolar range.[11]

4.2. Linkers in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The properties of the linker are critical for the efficacy of the PROTAC. The 4-(tert-Butoxymethyl)piperidine scaffold, in its protected form as tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate, is utilized as a semi-flexible linker in PROTAC development. The rigidity and defined geometry of this linker can influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein.

Future Perspectives and Conclusion

The 4-(tert-Butoxymethyl)piperidine scaffold has proven to be more than just a passive structural element. Its unique combination of physicochemical properties has been instrumental in the development of the life-saving anti-HIV drug Maraviroc and shows significant promise in other therapeutic areas. The demonstrated success in modulating protein-protein interactions, as seen in CCR5 antagonism, suggests that this scaffold could be effectively employed in the design of inhibitors for other challenging targets.

Future research should focus on the systematic exploration of derivatives of the 4-(tert-Butoxymethyl)piperidine scaffold to fully map its structure-activity relationships across a broader range of biological targets. The insights gained from its application in neurokinin receptor antagonists and as a PROTAC linker are just the beginning. As our understanding of complex diseases continues to grow, the strategic deployment of "unseen architects" like the 4-(tert-Butoxymethyl)piperidine scaffold will be crucial in the design of the next generation of innovative medicines.

References

  • Stanton, R. A., & Gagnon, D. (2014). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert opinion on investigational drugs, 23(2), 209–221. [Link]

  • Lassen, N. P., & Petersen, H. (1991). Piperidine compounds and their preparation and use. U.S. Patent No. 5,043,345. Washington, DC: U.S.
  • Kubota, H., Kakefuda, A., Nagaoka, H., Yamamoto, O., Ikeda, K., Takeuchi, M., Shibanuma, T., & Isomura, Y. (1998). Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides. Chemical & pharmaceutical bulletin, 46(2), 242–254. [Link]

  • Wang, M., Wang, W., & Tang, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Dyer, M. J., Chen, Y., & Shaw, J. T. (2005). Synthesis and evaluation of CCR5 antagonists containing modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane. Bioorganic & medicinal chemistry letters, 15(4), 1159–1162. [Link]

  • Pospisil, J., & Pospisilova, E. (2014). A process for the synthesis of maraviroc.
  • Price, D. A., Gayton, S., Selby, M., Ahman, J., & Haycock-Lewandowski, S. (2005). Initial synthesis of UK-427,857 (Maraviroc). Semantic Scholar. Retrieved from [Link]

  • Bedell, T. A., Hone, G. A. B., Bois, J. D., & Sorensen, E. J. (2015). An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization. Tetrahedron Letters, 56(34), 4905-4908.
  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In International Workshop on Materials, Energy and Chemical Engineering.
  • Vereshchagin, A. N., Frolov, N. A., & Vereshchagina, Y. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 27(23), 8206. [Link]

  • Este, J. A., & Telenti, A. (2007). HIV entry inhibitors. The Lancet, 370(9581), 81-88.
  • Baba, M., Nishimura, O., Kanzaki, N., Okamoto, M., Sawada, H., Iizawa, Y., Shiraishi, M., Aramaki, Y., Okonogi, K., Ogawa, Y., Meguro, K., & Fujino, M. (1999). A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-human immunodeficiency virus type 1 activity. Proceedings of the National Academy of Sciences of the United States of America, 96(10), 5698–5703. [Link]

  • Tagat, J. R., McCombie, S. W., Nazareno, D., Labroli, M. A., Xiao, Y., Steensma, R. W., Strizki, J. M., Baroudy, B. M., & Cox, K. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of medicinal chemistry, 47(10), 2405–2408. [Link]

  • Wikipedia contributors. (2023, November 28). NK1 receptor antagonist. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Soto, J. M. P., & Varela, A. (1984). Piperidine derivatives. U.S. Patent No. 4,550,116. Washington, DC: U.S.
  • Luke, G. P., & Johnson, J. S. (2015). Piperidine derivatives as protein kinase B inhibitors. U.S. Patent No. 9,492,453. Washington, DC: U.S.
  • Martin, S. F., & Follows, B. C. (2005). Synthesis and evaluation of CCR5 antagonists containing modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane. Bioorganic & Medicinal Chemistry Letters, 15(4), 1159-1162.
  • Perregaard, J., & Moltzen, E. K. (1993). Piperidine compounds and their preparation and use. U.S. Patent No. 5,227,379. Washington, DC: U.S.
  • Pharmaffiliates. (n.d.). 4-(tert-Butoxymethyl)piperidine. Retrieved February 15, 2026, from [Link]

  • Dorr, P., Westby, M., Dobbs, S., Griffin, P., Irvine, R., Macartney, M., Mori, J., Rickett, G., Smith-Burchnell, C., Napier, C., Webster, R., Armour, D., Price, D., Stammen, B., Wood, A., & Perros, M. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial agents and chemotherapy, 49(11), 4721–4732. [Link]

  • Muñoz, M., & Coveñas, R. (2020). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Cancers, 12(9), 2686. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2019). Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. Russian Journal of General Chemistry, 89(9), 1675-1683.
  • Drugs.com. (n.d.). List of NK1 receptor antagonists. Retrieved February 15, 2026, from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2), a474-a482.
  • Godyń, J., Malawska, B., & Bajda, M. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 297, 117709. [Link]

  • Taylor & Francis. (n.d.). Maraviroc – Knowledge and References. Retrieved February 15, 2026, from [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189.

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 4-(tert-Butoxymethyl)piperidine Hydrochloride: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals across various therapeutic areas.[1][2][3] This guide provides a detailed, field-proven protocol for the synthesis of 4-(tert-Butoxymethyl)piperidine hydrochloride, a versatile synthetic intermediate. We will delve into the strategic considerations behind each synthetic step, offering insights into reaction mechanisms, optimization, and safety. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities.

Introduction: The Significance of Substituted Piperidines

Piperidine derivatives are classified as privileged structures in drug design, appearing in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anti-cancer agents.[2][4][5] Their prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise pharmacophore placement.

4-(tert-Butoxymethyl)piperidine hydrochloride is a particularly useful building block. The tert-butyl ether provides a stable, sterically bulky group that can influence receptor binding and improve lipophilicity. The piperidine nitrogen, available for further derivatization after synthesis, serves as a key attachment point for building more complex molecular architectures. This guide outlines a robust and scalable three-step synthesis from commercially available 4-piperidinemethanol.

Overall Synthetic Strategy

The synthesis is designed as a logical sequence of protection, etherification, and deprotection. This strategy ensures high yields and purity by minimizing side reactions and simplifying purification at each stage.

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection & Salt Formation A 4-Piperidinemethanol B N-Boc-4-piperidinemethanol A->B (Boc)2O, THF C tert-Butyl 4-(tert-butoxymethyl) -piperidine-1-carboxylate B->C 1. NaH, THF 2. Isobutylene (gas) or 2-bromo-2-methylpropane D 4-(tert-Butoxymethyl)piperidine Hydrochloride (Final Product) C->D HCl in Dioxane

Figure 1: Overall synthetic workflow for 4-(tert-Butoxymethyl)piperidine hydrochloride.

Detailed Synthesis Protocols

Step 1: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-4-piperidinemethanol)

Rationale: The first step involves the protection of the secondary amine of 4-piperidinemethanol with a tert-butoxycarbonyl (Boc) group. This is a critical maneuver to prevent the nucleophilic nitrogen from interfering in the subsequent etherification step. The Boc group is chosen for its stability under basic conditions and its facile removal under acidic conditions.[6][7]

Reaction Scheme: (Self-generated image, chemical structure representation)

Materials:

  • 4-Piperidinemethanol (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, separatory funnel, standard glassware

Protocol:

  • Dissolve 4-piperidinemethanol (e.g., 10.0 g, 86.8 mmol) in anhydrous THF (150 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (19.9 g, 91.1 mmol) in THF (50 mL) to the cooled solution over 30 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (200 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product as a colorless oil or white solid.[7][8] The product is often of sufficient purity for the next step without further purification.

Expected Yield: 85-95%.[7]

Step 2: Synthesis of tert-Butyl 4-(tert-butoxymethyl)piperidine-1-carboxylate

Rationale: This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[9][10] The alcohol of N-Boc-4-piperidinemethanol is deprotonated with a strong, non-nucleophilic base, sodium hydride (NaH), to form a reactive alkoxide.[11][12] This alkoxide then acts as a nucleophile, attacking a source of the tert-butyl group. While tert-butyl halides can be used, they are prone to elimination reactions. A superior method involves using isobutylene gas with an acid catalyst, or reacting the alkoxide with 2-bromo-2-methylpropane under carefully controlled conditions. The reaction proceeds via an Sₙ2 mechanism.[9][11]

Williamson_Mechanism cluster_0 Mechanism: Williamson Ether Synthesis (Sₙ2) Alkoxide R-O⁻Na⁺ TransitionState [R-O···C(CH₃)₃···Br]⁻ Alkoxide->TransitionState Nucleophilic Attack AlkylHalide C(CH₃)₃-Br AlkylHalide->TransitionState Product R-O-C(CH₃)₃ TransitionState->Product Byproduct NaBr TransitionState->Byproduct

Figure 2: Sₙ2 mechanism of the Williamson ether synthesis.

Materials:

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 2-Bromo-2-methylpropane (tert-butyl bromide) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Caution: NaH reacts violently with water. Perform this reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Suspend NaH (e.g., 2.1 g of 60% dispersion, 52.5 mmol) in anhydrous THF (100 mL) in a dry, three-neck flask under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (9.5 g, 44.1 mmol) in anhydrous THF (50 mL) to the NaH suspension. Effervescence (H₂ gas) will be observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add 2-bromo-2-methylpropane (9.0 g, 65.7 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. The use of a polar aprotic solvent like DMF can accelerate the reaction.[12][13]

  • Monitor the reaction by TLC.

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.

Expected Yield: 50-70%.

Step 3: Deprotection and Synthesis of 4-(tert-Butoxymethyl)piperidine Hydrochloride

Rationale: The final step is the removal of the Boc protecting group to liberate the piperidine nitrogen. This is achieved under strong acidic conditions, which cleave the tert-butyl carbamate. Using a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or isopropanol simultaneously deprotects the amine and forms the hydrochloride salt, which often precipitates from the solution, facilitating its isolation and purification.[14]

Reaction Scheme: (Self-generated image, chemical structure representation)

Materials:

  • tert-Butyl 4-(tert-butoxymethyl)piperidine-1-carboxylate (1.0 eq)

  • 4M HCl in 1,4-dioxane (or other suitable solvent like isopropanol)

  • Diethyl ether

  • Filtration apparatus (Büchner funnel)

Protocol:

  • Dissolve the purified product from Step 2 (e.g., 8.0 g, 29.5 mmol) in a minimal amount of a suitable solvent like dichloromethane or methanol (20 mL).

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 30 mL, 120 mmol) to the solution at room temperature. Gas evolution (CO₂ and isobutylene) will be observed.

  • Stir the mixture at room temperature for 2-4 hours. A white precipitate should form.[14]

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Upon completion, add diethyl ether (100-150 mL) to aid the precipitation of the hydrochloride salt.

  • Stir the resulting slurry for 30 minutes.

  • Collect the white solid by vacuum filtration, washing the filter cake with cold diethyl ether.

  • Dry the solid under vacuum to obtain the final product, 4-(tert-Butoxymethyl)piperidine hydrochloride.

Expected Yield: >90%.

Data Summary and Characterization

Table 1: Reaction Parameters
StepStarting MaterialKey ReagentsSolventTemp.Time (h)Typical Yield
14-Piperidinemethanol(Boc)₂OTHF0°C → RT8-1285-95%
2N-Boc-4-piperidinemethanolNaH, t-BuBrTHF / DMF0°C → RT16-2450-70%
3Boc-protected ether4M HCl/DioxaneDioxaneRT2-4>90%
Table 2: Physical and Safety Data
CompoundFormulaMW ( g/mol )FormSafety Precautions[15][16][17][18]
4-PiperidinemethanolC₆H₁₃NO115.17Solid/LiquidIrritant. Avoid contact with skin and eyes.
N-Boc-4-piperidinemethanolC₁₁H₂₁NO₃215.29[19]Solid/OilCauses skin and eye irritation.[19]
4-(tert-Butoxymethyl)piperidine HClC₁₀H₂₂ClNO207.74White SolidCorrosive. Handle in a well-ventilated fume hood. Wear appropriate PPE.

Characterization:

  • ¹H NMR: Confirm the presence of the tert-butyl group (~1.2 ppm, 9H singlet), piperidine ring protons, and methylene protons of the side chain.

  • ¹³C NMR: Verify the number of unique carbons corresponding to the structure.

  • Mass Spectrometry (MS): Confirm the molecular weight of the free base (ESI+ m/z = 172.17 [M+H]⁺).

  • Infrared (IR) Spectroscopy: Observe characteristic stretches for C-O-C (ether) and N-H (amine salt).

Conclusion

This guide provides a comprehensive and reproducible protocol for the synthesis of 4-(tert-Butoxymethyl)piperidine hydrochloride. The outlined three-step process is scalable and utilizes standard organic chemistry techniques, making it accessible for most research and development laboratories. By understanding the rationale behind each step—from the strategic use of protecting groups to the mechanism of the core etherification reaction—scientists can confidently synthesize this valuable intermediate for application in diverse drug discovery programs. Always adhere to strict laboratory safety procedures when handling the reagents described herein.[15][16][17][18]

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][3]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Dakota Bioprocessing. (2026). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2008). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Google Patents. (n.d.). Synthesis method of N-boc-4-hydroxypiperidine.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Pharmaffiliates. (n.d.). 4-(tert-Butoxymethyl)piperidine. [Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions Involving 4-(tert-Butoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Amide Bond and Functionalized Piperidines in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and proteins and being a prevalent feature in a vast number of small-molecule therapeutics.[1][] The ability to efficiently and reliably construct amide bonds is therefore a critical competency in the synthesis of novel chemical entities.[1][3] Among the diverse array of building blocks utilized in drug discovery, saturated heterocycles, and in particular functionalized piperidines, have garnered significant attention. The piperidine motif is a common scaffold in many approved drugs, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability, while also providing a three-dimensional architecture that can effectively probe biological target space.

This application note provides a detailed guide to the use of 4-(tert-Butoxymethyl)piperidine hydrochloride, a versatile building block, in amide coupling reactions. We will delve into the mechanistic underpinnings of common coupling strategies, present detailed, field-proven protocols, and offer insights into reaction optimization and product purification.

Reactant Profile: 4-(tert-Butoxymethyl)piperidine Hydrochloride

4-(tert-Butoxymethyl)piperidine hydrochloride is a secondary amine building block that offers several advantageous features for drug discovery programs. The piperidine core provides a well-established scaffold, while the tert-butoxymethyl substituent at the 4-position introduces a degree of lipophilicity and steric bulk that can be exploited for modulating target engagement and pharmacokinetic properties.

PropertyValue
Molecular Formula C₁₀H₂₂ClNO
Molecular Weight 207.74 g/mol
CAS Number 2287314-54-7[4]
Appearance White to off-white solid
Key Feature Secondary amine as the hydrochloride salt

The hydrochloride salt form enhances the stability and handling of this reagent. It is important to note that the amine must be liberated in situ by the addition of a non-nucleophilic base before it can participate in the amide coupling reaction.

Core Principles of Amide Coupling: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be activated to a more electrophilic species that can readily react with the amine nucleophile.[1][6] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[5][6]

The reaction of a carboxylic acid with EDC forms a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. However, the O-acylisourea can also undergo side reactions, such as rearrangement to a stable N-acylurea, or epimerization if the carboxylic acid has a chiral center at the α-position.[7] To mitigate these side reactions and improve the efficiency of the coupling, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.[8][9] HOBt rapidly traps the O-acylisourea to form an active ester, which is less prone to racemization and readily undergoes aminolysis to yield the final amide.[6][8]

Amide_Coupling_Mechanism General Mechanism of EDC/HOBt Mediated Amide Coupling RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt Urea EDC-Urea Byproduct O_acylisourea->Urea Side Reaction (N-acylurea) HOBt HOBt HOBt->Active_Ester Amide Amide Product Active_Ester->Amide + Amine Amine 4-(tert-Butoxymethyl)piperidine (R'R''NH) Amine->Amide HOBt_regen HOBt (regenerated) Amide->HOBt_regen Experimental_Workflow Experimental Workflow for Amide Coupling start Start setup Reaction Setup (Reagents + Solvent) start->setup base_add Add Base (e.g., DIPEA) setup->base_add coupling_add Add Coupling Reagent (e.g., EDC/HOBt or HATU) base_add->coupling_add reaction Reaction Monitoring (TLC or LC-MS) coupling_add->reaction workup Aqueous Workup reaction->workup Reaction Complete purification Purification (Chromatography or Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Sources

Application Notes and Protocols: The Use of 4-(tert-Butoxymethyl)piperidine Hydrochloride as a Specialized Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Moiety for Advanced Peptide Architectures

In the landscape of peptide synthesis, the introduction of non-canonical amino acids and structural motifs is a cornerstone of designing novel therapeutics with enhanced stability, target affinity, and unique pharmacological profiles. While piperidine is a well-established reagent for the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS), its derivatives also serve as valuable structural components in medicinal chemistry.

This guide focuses on the application of 4-(tert-Butoxymethyl)piperidine hydrochloride , a compound not typically used as a reagent for synthesis, but rather as a specialized building block for incorporation into peptide scaffolds. Its unique structure, featuring a piperidine ring—a privileged scaffold in numerous pharmaceuticals—and an acid-labile tert-butoxymethyl ether, offers intriguing possibilities for designing advanced peptides, peptidomimetics, and peptide-drug conjugates (PDCs).[1]

We will explore the rationale for its use, the necessary synthetic modifications to prepare it for SPPS, and detailed protocols for its incorporation into a growing peptide chain. This document serves as a technical guide for researchers seeking to leverage this novel building block in their drug discovery and development endeavors.

Rationale for Use: Why Incorporate 4-(tert-Butoxymethyl)piperidine?

The strategic incorporation of the 4-(tert-Butoxymethyl)piperidine moiety into a peptide can be driven by several objectives:

  • Introduction of a Constrained Scaffold: The piperidine ring introduces a cyclic, conformationally restricted element into a peptide backbone or side chain, which can be crucial for locking the peptide into a bioactive conformation and improving resistance to enzymatic degradation.

  • Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group and the hydrogen bond accepting capability of the ether oxygen can be used to fine-tune the solubility, membrane permeability, and pharmacokinetic properties of the final peptide.

  • Site for Further Functionalization: The piperidine nitrogen, after appropriate deprotection, can serve as a handle for attaching other molecules, such as imaging agents, cytotoxic drugs in PDCs, or polyethylene glycol (PEG) to extend half-life.

  • Potential for Acid-Triggered Release: The tert-butoxymethyl ether is susceptible to cleavage under strongly acidic conditions. While the conditions for standard peptide cleavage from the resin would likely also cleave this group, it opens up possibilities for differential deprotection strategies in more complex synthetic schemes or for the design of linkers in PDCs that are stable under physiological conditions but cleavable in the acidic tumor microenvironment.

Structural Comparison of Relevant Piperidine Derivatives
CompoundPrimary Role in Peptide ScienceKey Structural Features
Piperidine Reagent for Fmoc deprotectionUnsubstituted cyclic secondary amine.[2]
4-Methylpiperidine Alternative reagent for Fmoc deprotectionMethylated piperidine, offering similar reactivity to piperidine.[3][4]
4-(tert-Butoxymethyl)piperidine Specialized building block/moietyPiperidine ring with a tert-butoxymethyl group at the 4-position.
(Boc-4-amino)piperidine Building block for medicinal chemistryPiperidine with a Boc-protected amine at the 4-position.

Preparing the Building Block for Solid-Phase Peptide Synthesis

To be incorporated into a peptide using standard Fmoc-based SPPS, 4-(tert-Butoxymethyl)piperidine hydrochloride must first be converted into a suitable derivative, typically an N-Fmoc protected amino acid-like building block. This involves coupling the piperidine moiety to a core amino acid structure. A common approach is to use it to modify the side chain of an amino acid like ornithine, lysine, or a glutamic acid derivative.

For this guide, we will consider the preparation of an Fmoc-protected dipeptide building block where 4-(tert-Butoxymethyl)piperidine is acylated onto the side chain of Fmoc-L-Dab(OH)-OH (Fmoc-2,4-diaminobutanoic acid).

Workflow for Building Block Preparation

cluster_0 Building Block Synthesis start 4-(tert-Butoxymethyl)piperidine HCl step1 Neutralization (e.g., with a mild base) start->step1 step3 Side-chain acylation using a coupling agent (e.g., HATU/DIEA) step1->step3 step2 Fmoc-L-Dab(OH)-OH step2->step3 product Fmoc-L-Dab(4-(tert-Butoxymethyl)piperidine)-OH step3->product

Caption: Synthesis of the SPPS-ready building block.

Protocols for Incorporation into a Peptide Sequence

The following protocols are based on standard manual Fmoc/tBu solid-phase peptide synthesis methodologies.[5] They assume a starting scale of 0.1 mmol.

Materials and Reagents
  • Resin: Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus).

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).

  • Deprotection Reagent: 20% piperidine in DMF (v/v).

  • Amino Acids: Standard Fmoc-protected amino acids.

  • Custom Building Block: Fmoc-L-Dab(4-(tert-Butoxymethyl)piperidine)-OH (prepared as described above).

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Washing Solutions: DMF, DCM, IPA.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Precipitation/Washing: Cold diethyl ether.

Step-by-Step Protocol for a Single Coupling Cycle

This protocol details the steps to couple the custom building block onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation and Swelling:

  • Place 0.1 mmol of the peptide-resin in a reaction vessel.
  • Add 5-10 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes. Drain.
  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes. Drain the solution.
  • Rationale: The two-step deprotection ensures complete removal of the Fmoc group. The first, shorter step helps to break up any peptide aggregation.

3. Thorough Washing:

  • Wash the resin thoroughly to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.
  • Perform the following washes (5-10 mL each for 1-2 minutes):
  • DMF (x5)
  • IPA (x2)
  • DMF (x3)
  • Rationale: The IPA wash helps to disrupt secondary structures and improve the removal of residual reagents.

4. Coupling of the Custom Building Block:

  • In a separate vial, pre-activate the custom building block.
  • Dissolve:
  • Fmoc-L-Dab(4-(tert-Butoxymethyl)piperidine)-OH (0.4 mmol, 4 eq.)
  • HATU (0.38 mmol, 3.8 eq.)
  • in 2 mL of DMF.
  • Add DIEA (0.8 mmol, 8 eq.) to the vial. The solution should change color, indicating activation.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 2-4 hours at room temperature.
  • Rationale: A higher excess of the building block and a longer coupling time are recommended due to the potential steric hindrance from the bulky tert-butoxymethyl and piperidine groups. HATU is a highly efficient coupling reagent suitable for hindered amino acids.

5. Monitoring the Coupling Reaction (Kaiser Test):

  • After the coupling time, take a small sample of resin beads (5-10) and perform a Kaiser test to check for the presence of free primary amines.
  • A blue color indicates an incomplete reaction, while a yellow/colorless result signifies a complete coupling.
  • If the test is positive (blue), the coupling step should be repeated.

6. Washing after Coupling:

  • Drain the coupling solution.
  • Wash the resin with DMF (x5) to remove excess reagents and byproducts.

The peptide-resin is now ready for the next deprotection and coupling cycle.

Workflow for SPPS Cycle

Start Start: Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, IPA, DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Custom Building Block + HATU/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Loop Repeat n-1 Cycles Wash2->Loop Loop->Deprotection Next Cycle End Final Peptide-Resin Loop->End Final Cycle

Caption: Iterative cycle of SPPS for incorporating the building block.

Final Cleavage and Deprotection
  • After the final synthesis cycle, wash the peptide-resin with DCM (x5) and dry it under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% deionized water. Caution: Work in a fume hood and wear appropriate personal protective equipment (PPE). TFA is highly corrosive.

  • Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold (0°C) solution of diethyl ether (50 mL). A white precipitate (the crude peptide) should form.

  • Keep the ether solution at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Note on the tert-butoxymethyl group: The standard TFA cleavage cocktail will also cleave the tert-butyl ether, resulting in a 4-(hydroxymethyl)piperidine moiety in the final peptide. This can be a desired outcome, providing a hydroxyl group for further modifications in solution. If the tert-butoxymethyl group is intended to remain intact, a much milder cleavage strategy would be required, which would necessitate a different resin and side-chain protection scheme (e.g., using a hyper-acid-labile resin).

Potential Challenges and Troubleshooting

  • Incomplete Coupling: The steric bulk of the building block may lead to slow or incomplete coupling.

    • Solution: Increase the coupling time, use a higher excess of the building block and reagents, or perform a double coupling. Microwave-assisted synthesis can also enhance coupling efficiency.[6]

  • Aggregation: The growing peptide chain, especially with hydrophobic residues, can aggregate, hindering reagent access.

    • Solution: Incorporate isopropanol washes and consider using "difficult sequence" protocols, such as coupling at a slightly elevated temperature or using chaotropic salts.

  • Side Reactions: While the piperidine moiety itself is stable, standard peptide side reactions like aspartimide formation can still occur elsewhere in the sequence.[7]

    • Solution: Use appropriate protecting groups for sensitive amino acids and optimized reaction conditions as described in the literature.

Conclusion

4-(tert-Butoxymethyl)piperidine hydrochloride is a novel building block with the potential to introduce valuable structural and physicochemical properties into synthetic peptides. While it requires initial chemical modification to become SPPS-compatible, its subsequent incorporation can be achieved using established protocols with minor adjustments to account for its steric bulk. The resulting 4-(hydroxymethyl)piperidine moiety in the final, deprotected peptide provides a versatile handle for creating complex and innovative therapeutic candidates, from constrained cyclic peptides to targeted peptide-drug conjugates.

References

  • Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). Available at: [Link]

  • Isidro-Llobet, A., et al. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. The Royal Society of Chemistry.
  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Available at: [Link]

  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link]

  • Rodríguez, A. V., et al. (2019). Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol. ResearchGate. Available at: [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. Available at: [Link]

  • Coin, I., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC.
  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available at: [Link]

  • Isidro-Llobet, A., et al. (n.d.). Green Chemistry - In situ Fmoc removal.
  • Sigma-Aldrich. (n.d.).
  • Kumar, S., et al. (n.d.).
  • Jones, S. P., et al. (n.d.).
  • Ma, Y., et al. (2022). Molecular Engineering of Peptide–Drug Conjugates for Therapeutics. PMC - NIH. Available at: [Link]

  • Dana Bioscience. (n.d.). 4-(tert-Butoxymethyl)piperidine hydrochloride 50mg. Available at: [Link]

  • Adaligil, E., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Deliver Therapeutics.

Sources

Application Note: A Scalable and Robust Synthesis of 4-(tert-Butoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance of 4-Substituted Piperidines

The piperidine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of approved therapeutic agents. Its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, makes it a cornerstone for drug design. Specifically, 4-(tert-Butoxymethyl)piperidine hydrochloride serves as a critical building block and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique structure, featuring a protected amine and a sterically hindered ether linkage, allows for sequential and selective chemical modifications.

This application note provides a detailed, step-by-step protocol for the scale-up synthesis of 4-(tert-Butoxymethyl)piperidine hydrochloride, starting from commercially available 4-(hydroxymethyl)piperidine. The chosen synthetic route is optimized for safety, efficiency, and scalability, addressing common challenges encountered in process chemistry and offering insights grounded in established organic synthesis principles. Journals such as Organic Process Research & Development from the American Chemical Society frequently highlight the importance of developing such robust industrial processes.[1][2][3][4][5]

Comparative Analysis of Synthetic Strategies

Several synthetic pathways can be envisioned to produce the target molecule. A critical analysis of the options is essential for selecting a route suitable for large-scale production, where factors like cost, atom economy, safety, and throughput are paramount.

StrategyStarting MaterialKey TransformationProsCons & Scale-Up Challenges
Route A (Recommended) 4-(Hydroxymethyl)piperidine1. N-Boc Protection2. O-Alkylation3. Deprotection/Salt Formation• High-yielding steps.• Readily available starting materials.• Robust and well-understood reactions.• Use of pyrophoric NaH requires strict engineering controls.• Multi-step process.
Route B N-Boc-4-piperidone1. Reduction2. O-Alkylation3. Deprotection/Salt Formation• Convergent synthesis.• Avoids handling free piperidine.• Reductive step adds complexity.• N-Boc-4-piperidone is more expensive.[6]
Route C 4-Piperidinecarboxylic acid1. N-Boc Protection2. Esterification3. Reduction4. O-Alkylation5. Deprotection/Salt Formation• Utilizes an inexpensive starting material.• Longest synthetic route.• Multiple reduction and protection steps decrease overall yield.

Rationale for Selected Route: Route A is selected for this guide. It represents the most logical and industrially viable approach. The sequence begins with the protection of the more nucleophilic nitrogen atom, followed by the formation of the tert-butyl ether, and concludes with a one-pot deprotection and salt formation. This strategy provides excellent control over selectivity and generates intermediates that are typically stable, crystalline solids, simplifying purification on a large scale.

Overall Synthetic Workflow

The selected three-step synthesis is outlined below. The process is designed to be performed in a sequential manner, minimizing the need for isolation of the initial N-Boc protected intermediate, thereby improving process efficiency.

G cluster_0 Process Flow SM 4-(Hydroxymethyl)piperidine Int1 Step 1: N-Boc Protection (Intermediate I) tert-Butyl 4-(hydroxymethyl) piperidine-1-carboxylate SM->Int1 (Boc)₂O, THF Int2 Step 2: O-Alkylation (Intermediate II) tert-Butyl 4-(tert-butoxymethyl) piperidine-1-carboxylate Int1->Int2 1. NaH, THF 2. t-BuBr (or Isobutylene/H+) Product Step 3: Deprotection & Salt Formation (Final Product) 4-(tert-Butoxymethyl)piperidine hydrochloride Int2->Product HCl in Dioxane/IPA

Caption: High-level workflow for the three-step synthesis.

Detailed Scale-Up Protocols

This section provides detailed, step-by-step procedures for a nominal 1 kg scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor with necessary safety controls.

Step 1: N-Boc Protection of 4-(Hydroxymethyl)piperidine

Reaction:

  • 4-(Hydroxymethyl)piperidine + (Boc)₂O → tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Rationale: The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen.[7][8] It is stable to the basic conditions of the subsequent etherification step but is readily cleaved under acidic conditions, which dovetails perfectly with the final hydrochloride salt formation.[9][10] Tetrahydrofuran (THF) is chosen as the solvent for its good solvency for both the starting material and reagent, and its relatively low boiling point, which facilitates removal.[11][12]

Protocol:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and an addition funnel.

  • Reagent Charging: Charge the reactor with 4-(Hydroxymethyl)piperidine (1.15 kg, 10.0 mol) and Tetrahydrofuran (THF, 5.0 L).

  • Inerting: Purge the reactor with nitrogen for 15 minutes.

  • Cooling: Cool the stirred solution to 0-5 °C using a circulating chiller.

  • Reagent Addition: Prepare a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 2.29 kg, 10.5 mol, 1.05 equiv.) in THF (2.0 L). Add this solution dropwise to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • TLC System: Dichloromethane/Methanol (9:1 v/v).

    • Expected Result: Starting Material (Rf ≈ 0.1), Product (Rf ≈ 0.5).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to approximately half its volume.

    • Add water (5.0 L) and extract with Ethyl Acetate (3 x 4.0 L).

    • Combine the organic layers, wash with brine (2.0 L), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a viscous oil or a low-melting solid. The product, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is typically of sufficient purity (>95%) to be used directly in the next step.[11][12]

Expected Yield: 2.0 - 2.1 kg (93-98%).

Step 2: O-Alkylation via Williamson Ether Synthesis

Reaction:

  • Intermediate I + NaH → Sodium alkoxide intermediate

  • Sodium alkoxide intermediate + t-BuBr → Intermediate II

Rationale: This step is a classic Williamson ether synthesis.[13][14] Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the primary alcohol, forming the sodium alkoxide.[15] The resulting alkoxide then acts as a nucleophile, displacing the bromide from tert-butyl bromide in an Sₙ2 reaction. Anhydrous THF is critical to prevent quenching of the highly reactive NaH.[16]

G cluster_0 Williamson Ether Synthesis Mechanism ROH R-CH₂-OH Alkoxide R-CH₂-O⁻Na⁺ ROH->Alkoxide + NaH NaH Na⁺H⁻ H2 H₂ (gas) NaH->H2 - H₂ Product R-CH₂-O-C(CH₃)₃ Alkoxide->Product + t-BuBr tBuBr (CH₃)₃C-Br NaBr Na⁺Br⁻ Product->NaBr - NaBr

Caption: Simplified mechanism of the O-alkylation step.

!!! SAFETY WARNING !!! Sodium hydride (NaH) is a highly flammable and water-reactive solid.[17] It can ignite spontaneously on contact with moist air or water, releasing flammable hydrogen gas.[18][19] All operations involving NaH must be conducted under a strictly inert atmosphere (Nitrogen or Argon).[17] Personnel must be equipped with appropriate PPE, including fire-retardant lab coats, safety glasses, and face shields.[20][21] A Class D fire extinguisher (for combustible metals) must be readily available.

Protocol:

  • Reactor Setup: Use the same 20 L reactor, ensuring it is thoroughly dried.

  • NaH Dispersion: Under a positive nitrogen pressure, carefully charge Sodium Hydride (60% dispersion in mineral oil, 0.44 kg, 11.0 mol, 1.1 equiv.) to the reactor.

  • Solvent Addition: Add anhydrous THF (5.0 L) via cannula transfer. Stir the suspension.

  • Cooling: Cool the NaH suspension to 0-5 °C.

  • Substrate Addition: Dissolve the crude Intermediate I (approx. 2.15 kg, 10.0 mol) in anhydrous THF (3.0 L). Add this solution dropwise to the NaH suspension over 2-3 hours. CAUTION: Hydrogen gas evolution will occur. Ensure adequate ventilation and off-gas scrubbing. Maintain the internal temperature below 10 °C.

  • Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0-5 °C. Add tert-Butyl Bromide (1.51 kg, 11.0 mol, 1.1 equiv.) dropwise, maintaining the temperature below 15 °C.

  • Reaction: Stir the reaction at room temperature for 18-24 hours.

  • IPC: Monitor the reaction by GC or HPLC for the disappearance of Intermediate I.

  • Quenching: EXTREME CAUTION. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (2.0 L) dropwise, keeping the temperature below 20 °C. This will react with any excess NaH.

  • Work-up:

    • Add water (5.0 L) and separate the layers.

    • Extract the aqueous layer with Ethyl Acetate (2 x 3.0 L).

    • Combine all organic layers, wash with brine (2.0 L), dry over Na₂SO₄, filter, and concentrate in vacuo to yield crude tert-butyl 4-(tert-butoxymethyl)piperidine-1-carboxylate (Intermediate II) as an oil.

Expected Yield: 2.3 - 2.5 kg (85-92%).

Step 3: N-Boc Deprotection and Hydrochloride Salt Formation

Reaction:

  • Intermediate II + HCl → 4-(tert-Butoxymethyl)piperidine hydrochloride + CO₂ + isobutylene

Rationale: This final step accomplishes two transformations in one pot: the acidic cleavage of the Boc protecting group and the formation of the thermodynamically stable hydrochloride salt.[22][23] Using a solution of HCl in a solvent like dioxane or isopropanol (IPA) is a standard and highly effective method for Boc deprotection. The resulting hydrochloride salt is often a crystalline solid, which facilitates isolation and purification by filtration, a highly desirable attribute for large-scale manufacturing.[9]

Protocol:

  • Reactor Setup: Use a suitable glass-lined reactor (20 L) equipped for handling corrosive materials.

  • Dissolution: Dissolve the crude Intermediate II (approx. 2.5 kg, 9.2 mol) in Isopropanol (IPA, 5.0 L).

  • Cooling: Cool the solution to 0-5 °C.

  • Acidification: Slowly add a 4M solution of HCl in 1,4-Dioxane (4.6 L, 18.4 mol, 2.0 equiv.) dropwise, maintaining the temperature below 15 °C. Gas evolution (CO₂ and isobutylene) will occur.

  • Precipitation: Stir the mixture at room temperature for 4-6 hours. A white precipitate of the product should form.

  • IPC: Monitor by HPLC to confirm the complete consumption of Intermediate II.

  • Isolation:

    • Cool the slurry to 0-5 °C and stir for an additional 1-2 hours to maximize crystallization.

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake with cold IPA (2 x 1.0 L).

    • Wash the filter cake with Methyl tert-butyl ether (MTBE) (2 x 2.0 L) to aid in drying.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Expected Yield: 1.6 - 1.8 kg (84-93% for the final step). Overall Yield: 69-82% over three steps. Purity (by HPLC): >99%.

Summary of Process Parameters

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 4-(Hydroxymethyl)piperidine(Boc)₂OTHF0 → 2514-1893 - 98
2 Intermediate INaH, t-BuBrAnhydrous THF0 → 2520-2685 - 92
3 Intermediate II4M HCl in DioxaneIPA0 → 254-684 - 93

Conclusion

The synthetic route and detailed protocols described in this application note provide a reliable and scalable method for the production of 4-(tert-Butoxymethyl)piperidine hydrochloride. By carefully considering reaction conditions, implementing appropriate safety measures for handling hazardous reagents like sodium hydride, and utilizing in-process controls, this process can consistently deliver a high-purity final product with excellent overall yield. This robust synthesis is well-suited for adoption in both pilot plant and full-scale manufacturing environments for the production of this key pharmaceutical intermediate.

References

  • Organic Process Research & Development - Academic Journal | American Chemical Society. American Chemical Society.[Link]

  • Organic Process Research & Development - Wikipedia. Wikipedia.[Link]

  • Organic Process Research & Development Journal Information. SciSpace.[Link]

  • Organic Process Research & Development Journal - ACS Publications. American Chemical Society.[Link]

  • Organic Process Research & Development Current Issue - ACS Publications. American Chemical Society.[Link]

  • Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara.[Link]

  • Williamson ether synthesis - Wikipedia. Wikipedia.[Link]

  • Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. ChemScience.[Link]

  • Hazard Summary: Sodium Hydride. New Jersey Department of Health.[Link]

  • MSDS for SODIUM HYDRIDE. Alkali Metals Ltd.[Link]

  • Williamson Ether Synthesis - Limitations and Solvents. ChemTalk.[Link]

  • Williamson ether synthesis - Reaction Conditions. L.S.College, Muzaffarpur.[Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.[Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts.[Link]

  • Boc Deprotection - HCl. Common Organic Chemistry.[Link]

  • A Convenient Preparation of an Orthogonally Protected Amino Acid Analog. Organic Syntheses.[Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros.[Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.[Link]

  • Synthesis method of N-boc-4-hydroxypiperidine.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar.[Link]

  • How can we do the deprotection of boc-amino acids using hcl? ResearchGate.[Link]

  • Experimental details for radical cascade cyclization. Supplementary Information.[Link]

  • Synthesis of Piperidines Using Organometallic Chemistry. White Rose eTheses Online.[Link]

  • Piperidine Synthesis. DTIC.[Link]

  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate.[Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC.[Link]

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Epoch labs.[Link]

Sources

Application Notes and Protocols: Leveraging 4-(tert-Butoxymethyl)piperidine hydrochloride in Nucleophilic Substitution for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its three-dimensional geometry, ability to engage in hydrogen bonding, and tunable physicochemical properties make it an invaluable component in designing ligands for a multitude of biological targets, including G-protein coupled receptors (GPCRs) and central nervous system (CNS) agents.[3][4]

4-(tert-Butoxymethyl)piperidine hydrochloride is a versatile building block that offers medicinal chemists a unique combination of features. The secondary amine of the piperidine ring serves as a potent nucleophile for constructing diverse N-substituted derivatives. The hydrochloride salt form ensures stability and ease of handling, while the 4-(tert-butoxymethyl) side chain provides significant lipophilicity and, critically, serves as a stable precursor to the 4-hydroxymethyl functionality.

This guide provides an in-depth exploration of the primary nucleophilic substitution pathways involving this reagent. We will detail field-proven protocols for both N-functionalization and strategic manipulation of the C4 side chain, explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

PART 1: Reactions at the Piperidine Nitrogen (N-Functionalization)

The most direct application of 4-(tert-Butoxymethyl)piperidine is its use as a nucleophile in reactions at the nitrogen atom. A critical prerequisite for these transformations is the neutralization of the hydrochloride salt to liberate the lone pair of electrons on the secondary amine, thereby rendering it nucleophilic. This is typically achieved by the addition of a suitable base.

Protocol 1.1: Classical N-Alkylation via Sₙ2 Reaction

N-alkylation is a fundamental C-N bond-forming reaction used to introduce alkyl substituents onto the piperidine nitrogen. The reaction proceeds via a classical Sₙ2 mechanism, where the deprotonated piperidine attacks an electrophilic carbon bearing a good leaving group.

Causality of Experimental Design:

  • Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is often preferred. It is inexpensive, easily removed by filtration, and strong enough to deprotonate the piperidinium salt without causing significant side reactions. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.

  • Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it can dissolve the salt intermediate and effectively solvate the cation, accelerating the Sₙ2 reaction.[5]

  • Electrophile Reactivity: The choice of leaving group on the alkylating agent is crucial. The general order of reactivity is I > Br > Cl > OTs (tosylate) > OMs (mesylate). Alkyl iodides and bromides are commonly used for their high reactivity.[6]

Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-(tert-butoxymethyl)piperidine

  • Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-(tert-Butoxymethyl)piperidine hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile (10 mL per mmol of starting material).

  • Reaction Initiation: Stir the suspension vigorously at room temperature for 30 minutes to ensure complete deprotonation.

  • Addition of Electrophile: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography if necessary.

Data Summary: N-Alkylation Conditions

Alkylating AgentBaseSolventTemperature (°C)Typical Time (h)
Benzyl BromideK₂CO₃Acetonitrile604-8
Ethyl IodideK₂CO₃DMFRoom Temp12-16
Propargyl BromideCs₂CO₃Acetonitrile503-6
Methyl TosylateDIPEADCM408-12

Diagram 1: General Workflow for N-Alkylation

G cluster_start Setup cluster_reaction Reaction cluster_end Isolation start Combine Piperidine HCl, Base (e.g., K₂CO₃), and Solvent (e.g., MeCN) deprotonation Stir for 30 min (Deprotonation) start->deprotonation add_electrophile Add Alkyl Halide (e.g., R-Br) deprotonation->add_electrophile react Heat and Stir (e.g., 60 °C, 4-8h) add_electrophile->react workup Cool, Filter Salts, Concentrate react->workup purify Aqueous Work-up and Purification workup->purify product Pure N-Alkylated Product purify->product

Caption: Workflow for the Sₙ2 N-alkylation of the piperidine scaffold.

Protocol 1.2: N-Alkylation via Reductive Amination

Reductive amination is a powerful alternative for N-alkylation, particularly for introducing more complex or sterically hindered substituents. This method involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine.[7]

Causality of Experimental Design:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent, potent enough to reduce the iminium ion but generally unreactive towards the starting aldehyde or ketone, which minimizes side reactions like alcohol formation.[7]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are non-protic and effectively dissolve the reactants and the reducing agent.

  • pH Control: While not always necessary, the addition of a small amount of acetic acid can catalyze the formation of the iminium ion, especially with less reactive ketones.

Detailed Experimental Protocol: Synthesis of 1-(Cyclohexylmethyl)-4-(tert-butoxymethyl)piperidine

  • Reagent Preparation: In a round-bottom flask, dissolve 4-(tert-Butoxymethyl)piperidine hydrochloride (1.0 eq) and cyclohexanecarbaldehyde (1.1 eq) in anhydrous DCM (15 mL per mmol). Add triethylamine (1.2 eq) to neutralize the hydrochloride salt and stir for 15 minutes.

  • Iminium Formation & Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor by TLC or LC-MS.

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Extraction & Purification: Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product. Purify by silica gel chromatography as needed.

Diagram 2: Mechanism of Reductive Amination

G Piperidine_Amine R₂NH Iminium_Ion [R₂N=CHR']⁺ Piperidine_Amine->Iminium_Ion + H₂O Aldehyde R'-CHO Aldehyde->Iminium_Ion Reversible Condensation Product R₂N-CH₂R' Iminium_Ion->Product Reduction Reducer [NaBH(OAc)₃] Reducer->Iminium_Ion Hydride Source

Caption: The two-stage process of reductive amination.

PART 2: Reactions Involving the 4-(tert-Butoxymethyl) Side Chain

While the side chain is often retained as a stable, lipophilic group, its true synthetic power lies in its ability to be unmasked, revealing a reactive hydroxyl group for further functionalization.

Protocol 2.1: Acid-Catalyzed Deprotection (Ether Cleavage)

The tert-butyl ether is a robust protecting group under basic and neutral conditions but is readily cleaved under strong acidic conditions. The mechanism proceeds via a pathway that generates a stable tert-butyl carbocation.[8][9]

Causality of Experimental Design:

  • Acid Choice: Trifluoroacetic acid (TFA) is highly effective for this deprotection.[8] It is a strong acid that can be used neat or as a solution in DCM and is volatile, making its removal straightforward. Concentrated aqueous acids like HCl can also be used, but may require heat.

  • Mechanism: The reaction proceeds via protonation of the ether oxygen, followed by cleavage of the C-O bond to form the stable tertiary carbocation (which is typically trapped by a nucleophile or eliminated to form isobutylene) and the desired 4-(hydroxymethyl)piperidine.[10] This Sₙ1-type pathway is highly favored due to the stability of the intermediate carbocation.

Detailed Experimental Protocol: Synthesis of (1-Boc-piperidin-4-yl)methanol

Note: It is often advantageous to protect the piperidine nitrogen with a group like Boc (tert-butyloxycarbonyl) before cleaving the tert-butyl ether to avoid potential side reactions at the nitrogen under strongly acidic conditions.

  • N-Protection (Optional but Recommended): Protect 4-(tert-Butoxymethyl)piperidine (from the free base) with di-tert-butyl dicarbonate (Boc₂O) under standard conditions.

  • Deprotection Setup: Dissolve the N-Boc-4-(tert-butoxymethyl)piperidine (1.0 eq) in DCM (5 mL per mmol). Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) (10 eq, or a 50% v/v solution of TFA in DCM) dropwise.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization & Extraction: Dissolve the residue in DCM and carefully neutralize with a saturated aqueous NaHCO₃ solution until effervescence ceases. Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to afford the crude alcohol, which can be purified by column chromatography.

Diagram 3: Mechanism of Acid-Catalyzed t-Butyl Ether Cleavage

G cluster_legend Key Start R-O-tBu Protonated R-O⁺(H)-tBu Start->Protonated + H⁺ Cleaved R-OH + C⁺(CH₃)₃ Protonated->Cleaved Cleavage (Sₙ1) Product 4-(Hydroxymethyl)piperidine Byproduct Isobutylene or tert-Butanol R R = Piperidin-4-ylmethyl

Caption: Sₙ1 mechanism for the acidic cleavage of the tert-butyl ether.

Protocol 2.2: Two-Step Nucleophilic Substitution at the C4-Methylene Position

By combining the deprotection protocol (2.1) with a subsequent activation step, the C4-position can be transformed into an electrophilic center, opening the door to a wide range of nucleophilic substitutions. This powerful two-step sequence dramatically expands the synthetic utility of the original building block.

Causality of Experimental Design:

  • Activation: The primary alcohol is a poor leaving group (OH⁻). It must be converted into a better one. Sulfonate esters, such as tosylates (OTs) or mesylates (OMs), are excellent leaving groups for Sₙ2 reactions.[11] This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., TsCl) in the presence of a base like pyridine or TEA.

  • Substitution: The resulting activated intermediate is now highly susceptible to attack by a wide range of nucleophiles (e.g., N₃⁻, CN⁻, RS⁻, R₂NH) to form new C-N, C-C, or C-S bonds at the C4-methylene position.

Detailed Experimental Protocol: Synthesis of 4-(Azidomethyl)-1-Boc-piperidine

Step A: Activation of the Hydroxyl Group (Tosylation)

  • Setup: Dissolve (1-Boc-piperidin-4-yl)methanol (1.0 eq) in anhydrous DCM (10 mL per mmol) and cool to 0 °C.

  • Reagent Addition: Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude tosylate, which is often used directly in the next step.

Step B: Sₙ2 Displacement with Azide

  • Setup: Dissolve the crude tosylate from Step A (1.0 eq) in anhydrous DMF (8 mL per mmol).

  • Nucleophile Addition: Add sodium azide (NaN₃) (3.0 eq).

  • Reaction: Heat the mixture to 80 °C and stir for 6-10 hours until the tosylate is consumed (monitor by TLC).

  • Work-up: Cool the reaction, pour it into water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the final azide product.

Diagram 4: Two-Step C4-Functionalization Workflow

G Start 4-(t-Butoxymethyl)- piperidine Deprotection Acidic Cleavage (Protocol 2.1) Start->Deprotection Alcohol 4-(Hydroxymethyl)- piperidine Deprotection->Alcohol Activation Activation (e.g., TsCl) (Protocol 2.2A) Alcohol->Activation Tosylate 4-(Tosyloxymethyl)- piperidine Activation->Tosylate Substitution Sₙ2 with Nucleophile (e.g., NaN₃, Protocol 2.2B) Tosylate->Substitution Product 4-(Nu-methyl)-piperidine (Diverse Functionality) Substitution->Product

Caption: A powerful workflow to convert the C4 side chain.

Summary and Outlook

4-(tert-Butoxymethyl)piperidine hydrochloride is a strategically designed building block that provides multiple avenues for synthetic diversification. Researchers can readily perform N-functionalization through robust methods like Sₙ2 alkylation and reductive amination to explore structure-activity relationships around the piperidine core. Furthermore, the tert-butoxymethyl group serves as a valuable masked hydroxyl, enabling a powerful two-step deprotection-activation-substitution sequence. This transforms the C4-position from a passive, lipophilic substituent into a reactive handle for introducing a wide array of functional groups. The mastery of these protocols allows for the efficient generation of diverse chemical libraries, accelerating the discovery of novel therapeutics.[12]

References

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

  • Le, T. N., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]

  • Tice, C. M., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7915. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]

  • Frank, R. L. (1983). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(11), 1362. [Link]

  • Wu, W., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6145-6156. [Link]

  • Smith, M. W., et al. (2020). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. ACS Catalysis, 10(15), 8345-8351. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Heterocyclic Chemistry: The Importance of tert-Butyl Piperidine-4-carboxylate Hydrochloride. [Link]

  • Wu, Y., et al. (2004). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Organic Letters, 6(24), 4407-4410. [Link]

  • Sandhya, K. (2021). Synthesis and Cleavage of Ethers. Organic Chemistry: Current Research, 10(304). [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2020). Reactions of Ethers-Ether Cleavage. [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 296, 116668. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Expert Guidance on Handling 4-(tert-Butoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(tert-Butoxymethyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the challenges associated with the hygroscopic properties of this compound. By understanding the underlying principles and adopting the recommended procedures, you can ensure the integrity of your experiments and the quality of your results.

Introduction: The Challenge of Hygroscopicity

4-(tert-Butoxymethyl)piperidine hydrochloride, like many amine hydrochlorides, has a tendency to attract and absorb moisture from the atmosphere. This hygroscopic nature can lead to a variety of experimental issues, including:

  • Inaccurate Weighing: Absorption of water increases the measured mass, leading to errors in concentration calculations.

  • Physical State Alteration: The compound can change from a free-flowing powder to a clumpy or sticky solid, making it difficult to handle and dispense.[1]

  • Chemical Degradation: The presence of moisture can potentially lead to hydrolysis or other unwanted chemical reactions, compromising the purity and stability of the compound.[2]

  • Variability in Reaction Outcomes: Inconsistent hydration levels between batches can lead to poor reproducibility in experimental results.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 4-(tert-Butoxymethyl)piperidine hydrochloride has become clumpy and difficult to handle. What should I do?

A1: Caking and clumping are classic signs of moisture absorption. [1] The primary goal is to handle the material in a dry environment to prevent further water uptake and, if necessary, to dry the material before use.

Troubleshooting Steps:

  • Immediate Action: Move the container to a desiccator with a fresh desiccant (e.g., silica gel, calcium chloride) to halt further moisture absorption.

  • Dispensing Caked Material: If you need to use the material immediately, perform the dispensing in a low-humidity environment, such as a glove box or a room with a dehumidifier. You can use a clean, dry spatula to break up larger clumps. Be aware that the material's weight will be inflated by the absorbed water.

  • Drying the Material: For non-critical applications, you can dry the compound by placing it under a high vacuum for several hours. For more sensitive experiments, it is advisable to use a fresh, unopened container of the reagent. Gentle heating in a vacuum oven can also be an option, but this should be done with caution to avoid thermal decomposition. Always consult any available technical data for the compound's thermal stability.

Workflow for Handling Clumped Reagent

start Clumped Reagent Identified desiccator Transfer to Desiccator with Fresh Desiccant start->desiccator Immediate Action glovebox Handle in Glove Box or Low-Humidity Environment desiccator->glovebox For Immediate Use dry Optional: Dry Under High Vacuum desiccator->dry For Future Use spatula Break Up Clumps with a Dry Spatula glovebox->spatula weigh Weigh Quickly and Account for Potential Water Content spatula->weigh new_reagent Consider Using a New, Unopened Container for Critical Experiments weigh->new_reagent Best Practice

Caption: Workflow for managing clumped hygroscopic reagent.

Q2: How can I accurately weigh 4-(tert-Butoxymethyl)piperidine hydrochloride for my experiments?

A2: Accurate weighing of hygroscopic compounds requires minimizing their exposure to atmospheric moisture. The longer the compound is exposed to air, the more water it will absorb, leading to inaccurate measurements.

Best Practices for Weighing:

MethodDescriptionProsCons
Weighing in a Glove Box Perform the entire weighing process inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon).Highest accuracy and protection from moisture.Requires specialized equipment.
Rapid Weighing Have all necessary equipment ready. Open the reagent container for the shortest possible time, quickly transfer the approximate amount to a pre-tared, sealed container (e.g., a vial with a screw cap), and reweigh.Practical for labs without a glove box.Requires speed and dexterity; some moisture absorption is inevitable.
Using a Desiccator Place the reagent container in a desiccator near the balance. Open the desiccator only to retrieve the container and return it immediately after dispensing.Reduces ambient humidity around the reagent.Less effective than a glove box.

Experimental Protocol: Accurate Weighing by Difference in a Controlled Environment

  • Preparation: Place a sealed vial with a cap on the analytical balance and tare the weight.

  • Transfer to Glove Box: Move the tared vial and the container of 4-(tert-Butoxymethyl)piperidine hydrochloride into a glove box.

  • Dispensing: Inside the glove box, quickly transfer the desired amount of the compound into the tared vial and securely close the cap.

  • Final Weighing: Remove the sealed vial from the glove box and weigh it on the same analytical balance. The difference in weight is the accurate mass of the dry compound.

  • Solution Preparation: Prepare the stock solution by adding the solvent directly to the sealed vial.

Q3: What are the optimal storage conditions for 4-(tert-Butoxymethyl)piperidine hydrochloride to prevent moisture absorption?

A3: Proper storage is the most critical factor in maintaining the quality of hygroscopic reagents. The goal is to create a barrier between the compound and atmospheric moisture.

Storage Recommendations:

  • Primary Container: Always keep the compound in its original, tightly sealed container. After each use, ensure the cap is securely fastened.

  • Secondary Containment: Place the primary container inside a desiccator containing an active desiccant.[3] This provides an additional layer of protection.

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often recommended for piperidine derivatives to maintain long-term stability, but ensure the container is brought to room temperature before opening to prevent condensation.

  • Inert Atmosphere: For highly sensitive applications, consider storing the reagent under an inert gas like argon or nitrogen. Some suppliers offer reagents in Sure/Seal™ bottles for this purpose.

Logical Relationship of Proper Storage

compound 4-(tert-Butoxymethyl)piperidine Hydrochloride storage Optimal Storage Conditions compound->storage Requires integrity Maintained Chemical Integrity (Purity and Stability) storage->integrity Ensures sub_storage Key Storage Elements Tightly Sealed Container Tightly Sealed Container sub_storage->Tightly Sealed Container Desiccator Desiccator sub_storage->Desiccator Cool, Dry Place Cool, Dry Place sub_storage->Cool, Dry Place Inert Atmosphere (Optional) Inert Atmosphere (Optional) sub_storage->Inert Atmosphere (Optional)

Caption: Key elements for the optimal storage of hygroscopic compounds.

Q4: I've prepared a stock solution of 4-(tert-Butoxymethyl)piperidine hydrochloride. How should I store it?

A4: While dissolving the compound in a suitable anhydrous solvent mitigates the hygroscopic nature of the solid, the stability of the solution must be considered.

Guidelines for Storing Solutions:

  • Solvent Choice: Use a high-purity, anhydrous solvent for preparing the stock solution. The presence of water in the solvent can lead to degradation over time.

  • Container: Store the solution in a vial with a PTFE-lined cap to prevent solvent evaporation and contamination.

  • Storage Conditions: Store the solution at the recommended temperature, typically refrigerated or frozen, to slow down potential decomposition. Protect from light if the compound is light-sensitive.

  • Moisture Prevention: Before opening a refrigerated or frozen solution, always allow it to warm to room temperature to prevent atmospheric moisture from condensing into the solution.

  • Shelf Life: It is good practice to prepare fresh solutions for critical experiments. If storing for longer periods, it may be necessary to validate the concentration and purity of the solution over time.

Conclusion: A Proactive Approach to Handling Hygroscopic Reagents

The successful use of 4-(tert-Butoxymethyl)piperidine hydrochloride in research and development hinges on a proactive approach to managing its hygroscopic properties. By implementing the storage, handling, and weighing protocols outlined in this guide, researchers can significantly mitigate the risks of moisture contamination, ensuring the accuracy, reproducibility, and overall integrity of their experimental work.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? [Link]

  • BTC. What are the storage stability of Piperidine Series compounds over time? Blog. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

  • Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards? [Link]

  • Chromatography Forum. How to weigh a higroscopic substance. [Link]

  • Asian Journal of Pharmaceutics. A study of the effect of non-hygroscopic water-soluble substances on the rate of moisture gain by hygroscopic substances. [Link]

Sources

Validation & Comparative

Navigating the Labyrinth of Piperidine Scaffolds: A Comparative Guide to 4-(tert-Butoxymethyl)piperidine Hydrochloride and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the piperidine moiety is a cornerstone of modern medicinal chemistry. Its versatile structure allows for the exploration of vast chemical space, leading to the development of numerous blockbuster drugs. Within this class of compounds, 4-substituted piperidines are of particular interest as they offer a scaffold to which various functionalities can be appended to modulate pharmacological activity. This guide provides an in-depth analysis of the ¹H NMR spectrum of a key building block, 4-(tert-Butoxymethyl)piperidine hydrochloride, and offers a comparative perspective on its performance against viable alternatives.

As a Senior Application Scientist, the aim is to not only present data but to illuminate the underlying principles that guide experimental choices. This guide is structured to provide a comprehensive understanding, from the foundational NMR analysis of the title compound to a practical comparison with commercially available alternatives, empowering researchers to make informed decisions in their synthetic endeavors.

Deciphering the ¹H NMR Spectrum of 4-(tert-Butoxymethyl)piperidine Hydrochloride: A Window into its Structure

The ¹H Nuclear Magnetic Resonance (NMR) spectrum is an indispensable tool for the structural elucidation of organic molecules. For 4-(tert-Butoxymethyl)piperidine hydrochloride, the spectrum provides a detailed fingerprint of its molecular architecture. Due to the absence of a publicly available experimental spectrum for this specific hydrochloride salt, a predicted spectrum, based on established chemical shift principles and data from analogous structures, is presented here. This theoretical analysis is augmented with experimental data from closely related compounds to ensure a high degree of confidence.

Predicted ¹H NMR Spectral Data (400 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.55d2H-CH₂-O-
~3.45m2HPiperidine H2, H6 (axial)
~3.05m2HPiperidine H2, H6 (equatorial)
~2.10m1HPiperidine H4
~1.95m2HPiperidine H3, H5 (axial)
~1.60m2HPiperidine H3, H5 (equatorial)
1.25s9H-C(CH₃)₃

Analysis of the Predicted Spectrum:

The most striking feature of the spectrum is the singlet at approximately 1.25 ppm, integrating to nine protons. This is the characteristic signal of the tert-butyl group , a bulky moiety that often imparts desirable pharmacokinetic properties to drug candidates. Its singlet nature arises from the magnetic equivalence of the nine methyl protons.

The protons of the piperidine ring exhibit a more complex pattern due to conformational dynamics and spin-spin coupling. In its hydrochloride salt form in D₂O, the piperidine nitrogen is protonated, leading to a more rigid chair conformation compared to the free base. The axial and equatorial protons on the same carbon are diastereotopic and thus have different chemical shifts.

  • The protons at the 2 and 6 positions (adjacent to the nitrogen) are expected to be the most deshielded of the ring protons, appearing as multiplets around 3.05 and 3.45 ppm.

  • The protons at the 3 and 5 positions will appear as multiplets further upfield, between approximately 1.60 and 1.95 ppm.

  • The single proton at the 4-position, being a methine proton, will also present as a multiplet around 2.10 ppm.

The two protons of the methylene bridge (-CH₂-O-) are diastereotopic due to the chiral center at C4 of the piperidine ring (even in a racemic mixture). They are expected to appear as a doublet around 3.55 ppm.

The Alternatives: A Comparative Analysis

In the realm of drug discovery, the choice of a building block is often a balance between synthetic accessibility, cost, and the desired physicochemical properties. Here, we compare 4-(tert-Butoxymethyl)piperidine hydrochloride with two commercially available and structurally related alternatives: 1-Boc-4-(hydroxymethyl)piperidine and 4-(methoxymethyl)piperidine.

CompoundStructureKey ¹H NMR FeaturesAdvantagesDisadvantages
4-(tert-Butoxymethyl)piperidine hydrochloride Predicted: Singlet at ~1.25 ppm (9H, t-Bu). Complex multiplets for piperidine ring protons.- Stable ether linkage. - Bulky t-butyl group can confer metabolic stability.- Synthesis may be required if not readily available. - Ether cleavage requires harsh conditions.
1-Boc-4-(hydroxymethyl)piperidine Singlet at ~1.45 ppm (9H, Boc). Multiplets for piperidine ring protons. Signal for -CH₂OH protons.- Commercially available. - Boc protecting group is easily removed under acidic conditions. - Free hydroxyl group allows for further functionalization.- Boc group is labile to strong acids. - The free hydroxyl group may require protection in subsequent synthetic steps.
4-(Methoxymethyl)piperidine Singlet at ~3.3 ppm (3H, -OCH₃). Multiplets for piperidine ring protons.- Commercially available.[1] - Methyl ether is generally stable.- Smaller steric profile compared to the tert-butyl ether. - Methyl ether cleavage requires harsh conditions.

Causality Behind Experimental Choices:

The choice between these building blocks hinges on the synthetic strategy and the desired properties of the final molecule.

  • For rapid diversification , the free hydroxyl group of 1-Boc-4-(hydroxymethyl)piperidine offers a convenient handle for introducing a variety of substituents. The Boc group provides a stable protecting group for the piperidine nitrogen that can be selectively removed.

  • When metabolic stability is a key concern , the tert-butyl ether in the title compound can be advantageous. The bulky tert-butyl group can shield the ether linkage from enzymatic cleavage.

  • 4-(Methoxymethyl)piperidine provides a smaller, less lipophilic alternative to the tert-butyl ether, which may be desirable for optimizing solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Experimental Protocols

To ensure the reproducibility and integrity of the data, the following detailed protocols are provided for the acquisition and analysis of ¹H NMR spectra.

Protocol 1: ¹H NMR Sample Preparation of Piperidine Hydrochloride Salts

  • Weighing the Sample: Accurately weigh 5-10 mg of the piperidine hydrochloride salt into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. For hydrochloride salts, D₂O or CD₃OD are often good choices to ensure solubility.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., DSS for D₂O).

NMR Sample Preparation Workflow

Protocol 2: ¹H NMR Data Acquisition

  • Instrument Setup: Tune and lock the NMR spectrometer according to the manufacturer's instructions for the chosen solvent.

  • Shimming: Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Number of Scans (NS): 16 or 32 for a routine spectrum.

    • Receiver Gain (RG): Adjust automatically.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds for a qualitative spectrum. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.

    • Spectral Width (SW): A range of at least 12 ppm is recommended to cover all expected signals.

  • Data Processing:

    • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

    • Referencing: Reference the spectrum to the residual solvent peak or an internal standard.

Data Acquisition and Processing cluster_acquisition Data Acquisition cluster_processing Data Processing Tune & Lock Tune & Lock Shim Shim Tune & Lock->Shim Set Parameters Set Parameters Shim->Set Parameters Acquire FID Acquire FID Set Parameters->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Raw Data Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Reference Spectrum Reference Spectrum Phase & Baseline Correction->Reference Spectrum Integrate & Analyze Integrate & Analyze Reference Spectrum->Integrate & Analyze

NMR Data Acquisition and Processing Workflow

Conclusion: An Informed Choice for Accelerated Discovery

The 4-substituted piperidine scaffold remains a fertile ground for the discovery of new therapeutics. A thorough understanding of the structural nuances of key building blocks, such as 4-(tert-Butoxymethyl)piperidine hydrochloride, is paramount for their effective utilization. While a definitive experimental ¹H NMR spectrum for this specific compound remains elusive in the public domain, a detailed analysis based on sound chemical principles and comparison with close analogs provides a robust framework for its identification and characterization.

The comparative analysis with commercially available alternatives, 1-Boc-4-(hydroxymethyl)piperidine and 4-(methoxymethyl)piperidine, highlights the trade-offs between synthetic flexibility, stability, and physicochemical properties. By leveraging the insights and protocols presented in this guide, researchers can make more strategic decisions in the selection of piperidine building blocks, ultimately accelerating the pace of drug discovery and development.

References

  • PubChem. 4-(Methoxymethyl)piperidine. [Link]

  • PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. RSC. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • PubChem. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. [Link]

  • Wikipedia. 1-Boc-4-AP. [Link]

  • Comparison of ²H NMR D‐tetramethyl piperidine and ²H NMR of ¹⁵N‐D... ResearchGate. [Link]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Ghent University. [Link]

  • Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic... Walsh Medical Media. [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

Sources

A Comparative Guide to the Structural Validation of 4-(tert-Butoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative framework for the structural validation of 4-(tert-Butoxymethyl)piperidine hydrochloride, a key building block in modern drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocol recitation. It offers a strategic, problem-oriented approach, explaining the causal logic behind the selection of analytical techniques to ensure the highest standards of scientific integrity and confidence in your synthetic products.

The Synthetic Landscape: Context and Potential Pitfalls

The reliable synthesis of 4-(tert-Butoxymethyl)piperidine hydrochloride is fundamental to its application. A common and efficient synthetic route begins with the protection of commercially available 4-(hydroxymethyl)piperidine, followed by etherification and concluding with deprotection and salt formation. Understanding this pathway is the first step in a robust validation strategy, as it illuminates the potential impurities that may arise.

A typical synthesis workflow is outlined below. Each step presents a potential source of impurities, such as incomplete reactions leading to residual starting materials or side reactions forming unexpected byproducts.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection & Salt Formation SM 4-(Hydroxymethyl)piperidine INT1 N-Boc-4-(hydroxymethyl)piperidine SM->INT1 (Boc)₂O, THF Room Temp INT2 N-Boc-4-(tert-butoxymethyl)piperidine INT1->INT2 NaH, tert-Butyl bromide or Isobutylene/Acid Catalyst PRODUCT 4-(tert-Butoxymethyl)piperidine Hydrochloride INT2->PRODUCT HCl in Dioxane/Et₂O

Caption: A common synthetic route to 4-(tert-Butoxymethyl)piperidine hydrochloride.

Key Potential Impurities to Consider:

  • Unreacted Starting Materials: Residual N-Boc-4-(hydroxymethyl)piperidine (from Step 2) or even 4-(hydroxymethyl)piperidine if protection was incomplete.

  • Deprotected Intermediate: The free base, 4-(tert-butoxymethyl)piperidine, if salt formation is incomplete.

  • Byproducts of Etherification: Side products from the elimination of tert-butyl bromide (isobutylene) or impurities from the tert-butyl source.

A Multi-Pronged Validation Strategy

No single analytical technique can provide absolute structural proof. A self-validating system relies on the orthogonal and complementary nature of several methods. The workflow below illustrates an efficient, logic-based approach to confirming the structure and purity of the final product.

Caption: Integrated workflow for the structural validation of the target compound.

Challenge 1: Verifying Molecular Weight and Key Fragments with Mass Spectrometry

Expertise: Mass spectrometry (MS) is the gold standard for determining molecular weight. For piperidine derivatives, Electrospray Ionization (ESI) is typically used in positive ion mode due to the basicity of the nitrogen atom, which readily accepts a proton.[1] The fragmentation patterns observed in tandem MS (MS/MS) experiments provide corroborating evidence for the structure.[2][3]

Trustworthiness: The expected molecular ion peak for the free base form, 4-(tert-butoxymethyl)piperidine, is [M+H]⁺ at m/z 186.18. Observing this exact mass confirms the elemental composition. A key fragmentation pathway for piperidines involves α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[1] Another expected fragmentation is the loss of the tert-butyl group (-57 Da) to form a prominent fragment ion.

Comparative Data Summary

AnalyteExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z)Implication
Target Product (Free Base) 186.18 129.12 (Loss of t-Bu), 88.07Correct molecular formula and structure.
N-Boc-4-(hydroxymethyl)piperidine216.15[4][5]159.13 (Loss of t-Bu), 116.09Contamination with protected starting material.
4-(Hydroxymethyl)piperidine116.0998.08 (Loss of H₂O)Contamination with initial starting material.

Experimental Protocol: ESI-MS

  • Sample Preparation: Dissolve ~1 mg of the hydrochloride salt in 1 mL of methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Method:

    • Perform a full scan (e.g., m/z 50-500) to identify the precursor ion ([M+H]⁺).

    • Perform a product ion scan on the precursor ion (m/z 186.18) to observe the fragmentation pattern. Optimize collision energy to achieve a representative spectrum.

Challenge 2: Confirming Connectivity and Proving Isomeric Purity with NMR Spectroscopy

Expertise: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining the precise connectivity of atoms. ¹H NMR provides information on the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR confirms the presence of all unique carbon atoms in the molecule.

Trustworthiness: For 4-(tert-butoxymethyl)piperidine hydrochloride, the ¹H NMR spectrum should show distinct signals for the piperidine ring protons, the methylene bridge (-CH₂-O-), and the highly shielded tert-butyl group. The integration of these signals must correspond to the number of protons (e.g., the tert-butyl signal should integrate to 9H). The hydrochloride salt form often leads to broad N-H signals. In the comparative context, the presence of a signal for the -CH₂-OH group from the starting material would be a clear indicator of impurity.

Expected NMR Data (in D₂O or DMSO-d₆)

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Features & Rationale
-C(CH₃)₃~1.15 (s, 9H)~27.5A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group.
Piperidine H2, H6 (axial/eq)~3.2-3.4 (m, 2H), ~2.8-3.0 (m, 2H)~44.0Protons adjacent to the N-H⁺ are deshielded. Complex multiplets due to axial/equatorial splitting.
Piperidine H3, H5 (axial/eq)~1.8-2.0 (m, 2H), ~1.4-1.6 (m, 2H)~29.0More shielded protons on the piperidine ring.
Piperidine H4~1.7-1.9 (m, 1H)~35.0The proton at the substitution point.
-CH₂-O-~3.25 (d, 2H)~73.0A doublet coupled to the H4 proton, confirming attachment at the 4-position.
-O-C(CH₃)₃N/A~72.5The quaternary carbon of the tert-butoxy group.
N-H₂⁺~8.5-9.5 (broad s, 2H)N/ABroad signal due to exchange and quadrupole broadening, confirming the ammonium salt.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • Record a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

    • Record a ¹³C{¹H} (proton-decoupled) NMR spectrum.

    • Consider 2D NMR experiments like COSY or HSQC for unambiguous assignment if the 1D spectra are complex.

Challenge 3: Identifying Key Functional Groups and Confirming Salt Formation with FT-IR Spectroscopy

Expertise: Fourier-Transform Infrared (FT-IR) spectroscopy excels at identifying the presence or absence of specific functional groups. It is a rapid and powerful technique to confirm the key structural transformations during the synthesis.

Trustworthiness: The validation of 4-(tert-butoxymethyl)piperidine hydrochloride via FT-IR hinges on three key observations:

  • Appearance of the C-O-C Stretch: A strong band in the 1100-1200 cm⁻¹ region confirms the formation of the tert-butyl ether.

  • Appearance of the N-H⁺ Stretch: A very broad and strong absorption in the 2400-3000 cm⁻¹ range is characteristic of a secondary amine salt, confirming the hydrochloride form.[6][7]

  • Disappearance of the O-H Stretch: The absence of a broad O-H band around 3300-3400 cm⁻¹ confirms that the starting alcohol has been fully converted.

Key FT-IR Absorption Bands

Frequency Range (cm⁻¹)VibrationSignificance
2400-3000 (very broad)N-H⁺ StretchConfirms presence of the hydrochloride salt.
2850-2980C-H Stretch (Aliphatic)Confirms the piperidine and tert-butyl alkyl backbone.
1100-1200C-O-C StretchConfirms formation of the ether linkage.
Comparative Signal
~3350 (broad)O-H StretchAbsence confirms complete reaction of the starting alcohol.
~1690C=O StretchAbsence confirms removal of the Boc protecting group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal and ensure good contact using the pressure clamp.

    • Collect the sample spectrum (typically 16-32 scans are sufficient) at a resolution of 4 cm⁻¹.

    • The instrument software will automatically generate the absorbance spectrum.

By integrating these complementary analytical techniques, researchers can build a robust and irrefutable case for the structural identity and purity of their synthesized 4-(tert-Butoxymethyl)piperidine hydrochloride, ensuring the reliability of their downstream applications in drug development and beyond.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.
  • What are the mass spectrometry characteristics of piperidines?. (2025). BenchChem Blog.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (n.d.).
  • Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. (2025).
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2015).
  • Piperidine hydrochloride(6091-44-7)IR1. (n.d.). ChemicalBook.
  • Piperidine, hydrochloride (1:1). (n.d.).
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2015).

Sources

A Comparative Guide to the Chromatographic Separation of 4-(tert-Butoxymethyl)piperidine Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous pharmaceutical agents.[1][2] Its prevalence demands robust and reliable analytical methods for purity assessment and quality control. 4-(tert-Butoxymethyl)piperidine hydrochloride is a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). A significant analytical hurdle in its development and production is the effective separation from structurally similar isomers and process-related impurities. These species often share near-identical physicochemical properties, making their resolution a formidable challenge for analytical chemists.

This guide provides an in-depth comparison of various chromatographic techniques for the separation of 4-(tert-Butoxymethyl)piperidine hydrochloride and its potential isomers. We will move beyond mere procedural descriptions to explore the underlying principles and the rationale behind methodological choices. By synthesizing technical data with practical field insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals tasked with developing, validating, and implementing separation methods for this class of compounds.

The Analytical Challenge: Understanding the Analyte

Effective method development begins with a thorough understanding of the analyte's properties and the challenges they present.

Structure and Physicochemical Properties:

4-(tert-Butoxymethyl)piperidine hydrochloride is a polar, basic compound. The piperidine nitrogen is protonated in its hydrochloride salt form, rendering the molecule highly soluble in aqueous and polar organic solvents.

  • Basicity (pKa): The piperidine nitrogen is basic and readily interacts with acidic sites, such as residual silanols on silica-based stationary phases. This interaction is a primary cause of poor peak shape (tailing) in chromatography.[3]

  • Polarity: The presence of the ether oxygen and the ionic hydrochloride group makes the molecule highly polar. This leads to weak retention on traditional reversed-phase columns.[4]

  • Lack of UV Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging, especially at low concentrations.[5][6] This often necessitates the use of universal detectors like Mass Spectrometry (MS), Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or pre-column derivatization to introduce a UV-active tag.[5][7]

Caption: Physicochemical properties of the analyte and resulting chromatographic challenges.

Comparative Analysis of Separation Techniques

The optimal chromatographic technique depends on the specific analytical goal, such as routine quality control, impurity profiling, or preparative purification. Here, we compare the most relevant methods, detailing their principles and performance.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a premier technique for the analysis of polar compounds that are poorly retained in reversed-phase chromatography.[4][8]

  • Principle of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. Retention is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[9] More polar analytes, like our target compound, are more strongly retained.

  • Expert Insight: The high organic content of the HILIC mobile phase is highly advantageous for mass spectrometry detection, as it promotes more efficient desolvation and ionization in the ESI source, leading to enhanced sensitivity.[8]

  • Causality in Method Design:

    • Stationary Phase: Amide- or diol-bonded phases are often preferred over bare silica for basic compounds as they offer different selectivity and can be more robust.

    • Mobile Phase: A typical mobile phase consists of acetonitrile (80-95%) and an aqueous buffer (5-20%). The buffer, commonly ammonium formate or ammonium acetate, is crucial for controlling the pH and ionic strength, which helps to ensure consistent retention times and improve peak shape.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While challenging, RP-HPLC remains a workhorse in many labs. With appropriate modifications, it can be adapted for polar bases.

  • Principle of Separation: Separation is based on hydrophobic interactions between the analyte and a nonpolar stationary phase (e.g., C18, C8). Analytes are eluted by a polar mobile phase, with more polar compounds eluting earlier.

  • Expert Insight: For basic compounds like 4-(tert-Butoxymethyl)piperidine, peak tailing is the most common problem on standard silica-based C18 columns.[3] This is due to secondary ionic interactions between the protonated amine and deprotonated silanol groups on the silica surface.

  • Causality in Method Design:

    • Stationary Phase: Using a modern, base-deactivated column with high-purity silica and end-capping is essential. Phenyl-hexyl phases can offer alternative selectivity through π-π interactions.

    • Mobile Phase Additives: Adding a competitor base like triethylamine (TEA) or diethylamine (DEA) (0.1-0.5%) to the mobile phase can saturate the active silanol sites, dramatically improving peak shape.[3][10] Alternatively, using a low pH (~2-3) with an acid like trifluoroacetic acid (TFA) or formic acid ensures the silanols are not ionized and the analyte is consistently protonated, though this may not provide sufficient retention.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful normal-phase technique that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase component.

  • Principle of Separation: SFC combines properties of both gas and liquid chromatography. The mobile phase has low viscosity and high diffusivity, allowing for very fast and efficient separations.[11] Retention is governed by interactions with a polar stationary phase, similar to HILIC or normal-phase LC.

  • Expert Insight: SFC is often considered a "greener" alternative to normal-phase HPLC as it drastically reduces the consumption of organic solvents.[12] It is exceptionally well-suited for both chiral and achiral preparative separations due to the ease of removing CO2 from collected fractions.

  • Causality in Method Design:

    • Stationary Phase: Polysaccharide-based chiral stationary phases are highly effective for separating stereoisomers of piperidine derivatives.[13] For achiral separations, columns like 2-Ethylpyridine or Diol are common starting points.[13][14]

    • Co-solvent and Additives: A polar organic solvent (co-solvent), such as methanol, is added to the CO2 to increase mobile phase strength. For basic analytes, adding a basic modifier like DEA (0.1-0.5%) to the co-solvent is critical to prevent peak tailing and achieve good resolution.[3]

Gas Chromatography (GC)

GC is a high-resolution technique suitable for volatile and thermally stable compounds.

  • Principle of Separation: Analytes are vaporized and separated based on their partitioning between a gaseous mobile phase and a stationary phase coated on the inside of a capillary column.

  • Expert Insight: Due to its hydrochloride salt form and polarity, 4-(tert-Butoxymethyl)piperidine is not sufficiently volatile for direct GC analysis. A derivatization step is typically required to replace the active hydrogen on the nitrogen and increase volatility.[5][11]

  • Causality in Method Design:

    • Derivatization: Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common strategy.[6] This procedure must be highly reproducible to ensure quantitative accuracy. While methods for direct injection of some piperidines exist, they are not universally applicable and require specialized columns.[15]

    • Column Selection: A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is a good starting point for separating the derivatized analytes.

Performance Comparison Summary

Technique Primary Application Resolution Analysis Time Solvent Use Pros Cons
HILIC Polar & hydrophilic compoundsExcellentModerateModerateHigh sensitivity with MS; good retention for polar analytes.[8]Can have longer equilibration times; sensitive to water content in sample/mobile phase.
RP-HPLC Broad applicabilityGood to ExcellentModerate to LongHighUbiquitous instrumentation; vast number of available stationary phases.Poor retention for polar compounds; peak tailing with bases.[3]
SFC Chiral & achiral isomers; purificationExcellentVery FastLowHigh speed & efficiency; "green" alternative; ideal for prep scale.Higher initial instrument cost; less familiar to some labs.[11]
GC Volatile compoundsExcellentFastVery LowHigh resolution; cost-effective.[11]Requires derivatization for non-volatile compounds; potential for thermal degradation.[5]

Detailed Experimental Protocols

The following protocols provide a validated starting point for method development.

Protocol 1: HILIC-MS Method for Impurity Profiling

This method is ideal for sensitive quantification and identification of the main component and related polar impurities.

  • System Preparation:

    • HPLC/UHPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

    • Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid).

    • Mobile Phase B: Acetonitrile.

    • Seal Wash: 90:10 Acetonitrile/Water.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      • Start at 95% B.

      • Linear gradient to 60% B over 8 minutes.

      • Hold at 60% B for 1 minute.

      • Return to 95% B in 0.5 minutes.

      • Equilibrate at 95% B for 2.5 minutes.

    • Total Run Time: 12 minutes.

  • MS Conditions (Positive ESI):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 450 °C.

    • Desolvation Gas Flow: 800 L/Hr.

  • Sample Preparation:

    • Prepare a stock solution of 4-(tert-Butoxymethyl)piperidine hydrochloride in 50:50 Acetonitrile/Water at 1 mg/mL.

    • Dilute to a working concentration of 10 µg/mL using 90:10 Acetonitrile/Water. Ensure the final sample solvent is similar to the initial mobile phase to maintain good peak shape.

Protocol 2: SFC Method for Chiral/Achiral Separation

This method is designed for rapid, high-resolution separation, suitable for both analytical and semi-preparative scales.

  • System Preparation:

    • Analytical SFC system with a back-pressure regulator.

    • Column: For achiral separation, use a 2-Ethylpyridine column (e.g., PrincetonSFC 2-EP, 5 µm, 4.6 x 250 mm). For potential chiral isomers, screen polysaccharide-based columns like Chiralpak® IA or AD.[10][13]

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Co-solvent): Methanol with 0.2% Diethylamine (DEA).

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • Start at 5% B.

      • Linear gradient to 40% B over 5 minutes.

      • Hold at 40% B for 1 minute.

      • Return to 5% B in 0.5 minutes.

      • Equilibrate for 1.5 minutes.

    • Total Run Time: 8 minutes.

  • Detection:

    • UV detector at 210 nm (if sensitivity allows) or coupled to a Mass Spectrometer.

  • Sample Preparation:

    • Dissolve the sample in the co-solvent (Methanol with 0.2% DEA) to a concentration of 1 mg/mL.

Method Development and Troubleshooting Workflow

Developing a robust separation method is an iterative process. The following workflow illustrates a logical approach to optimization.

G cluster_dev Method Development Cycle cluster_troubleshoot Troubleshooting start Start: Define Analytical Goal (Purity, Chiral, Prep) select_tech Select Initial Technique (e.g., HILIC for polar impurity profile) start->select_tech col_select 1. Select Column (Amide for HILIC, 2-EP for SFC) select_tech->col_select mob_phase 2. Optimize Mobile Phase (Gradient, Additives) col_select->mob_phase detect 3. Optimize Detector (MS, CAD, UV) mob_phase->detect eval Evaluate Performance (Resolution, Peak Shape, LoQ) detect->eval tailing Problem: Peak Tailing eval->tailing Fails Criteria no_ret Problem: Poor Retention eval->no_ret Fails Criteria no_res Problem: Co-elution eval->no_res Fails Criteria final Method Validated & Finalized eval->final Meets Criteria sol_tail Solution: - Add DEA/TEA - Use base-deactivated column - Adjust pH tailing->sol_tail sol_ret Solution: - Switch to HILIC/SFC - Use weaker mobile phase no_ret->sol_ret sol_res Solution: - Change column selectivity - Optimize gradient slope - Adjust temperature no_res->sol_res sol_tail->mob_phase Re-optimize sol_ret->select_tech Re-evaluate sol_res->col_select Re-optimize

Sources

A Comparative Guide to Elemental Analysis Standards for 4-(tert-Butoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the precise determination of the elemental composition of an active pharmaceutical ingredient (API) is not merely a routine check; it is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, comparative analysis of the elemental analysis standards for 4-(tert-Butoxymethyl)piperidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, the inherent self-validating nature of robust protocols, and the authoritative standards that govern these analytical techniques.

The molecular formula for 4-(tert-Butoxymethyl)piperidine hydrochloride is C10H22ClNO. Based on this, the theoretical elemental composition is:

  • Carbon (C): 57.79%

  • Hydrogen (H): 10.67%

  • Chlorine (Cl): 17.06%

  • Nitrogen (N): 6.74%

  • Oxygen (O): 7.70%

This theoretical composition serves as the benchmark against which all analytical results are compared. This guide will focus on two primary analytical challenges: the verification of this bulk composition and the quantification of trace elemental impurities.

Part 1: Verification of Bulk Elemental Composition: Combustion Analysis vs. ICP-MS

The accurate determination of the major elemental constituents (C, H, N, Cl, and O) is fundamental to confirming the identity and purity of 4-(tert-Butoxymethyl)piperidine hydrochloride. The two most prominent techniques for this purpose are Combustion Analysis and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Combustion Analysis: The Gold Standard for CHN and Halogens

Combustion analysis is a well-established and robust method for determining the elemental composition of organic compounds.[1] The underlying principle is the complete combustion of the sample in a high-oxygen environment, followed by the quantitative detection of the resulting gases.

Methodology Workflow:

Caption: Workflow for Combustion Analysis.

Experimental Protocol: CHN Analysis

  • Sample Preparation: Accurately weigh approximately 2-3 mg of 4-(tert-Butoxymethyl)piperidine hydrochloride into a tin capsule.

  • Combustion: Introduce the sample into a high-temperature furnace (typically 900-1100°C) with a stream of pure oxygen. The organic compound is completely oxidized, converting carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides (which are subsequently reduced to N2).

  • Gas Separation: The combustion products are passed through a series of columns to separate the individual gases.

  • Detection: A thermal conductivity detector (TCD) is commonly used to quantify the amounts of CO2, H2O, and N2.

  • Calculation: The instrument software calculates the percentage of C, H, and N in the original sample based on the detected gas concentrations and the initial sample weight.

Experimental Protocol: Chlorine Analysis (Combustion Ion Chromatography - CIC)

For halogen determination, the combustion process is coupled with ion chromatography.

  • Combustion: Similar to CHN analysis, the sample is combusted in an oxygen-rich atmosphere. The chlorine in the molecule is converted to hydrogen chloride (HCl).

  • Absorption: The resulting gases are passed through an absorption solution that traps the HCl as chloride ions (Cl-).

  • Ion Chromatography: The absorption solution is then injected into an ion chromatograph, which separates the chloride ions from other potential interfering ions.

  • Detection: A conductivity detector quantifies the concentration of chloride ions.

  • Calculation: The percentage of chlorine in the original sample is calculated from the measured chloride concentration.

Causality and Trustworthiness:

The strength of combustion analysis lies in its stoichiometric simplicity and the directness of the measurement. The complete conversion of the elements of interest into simple, easily detectable gases ensures a high degree of accuracy and precision. The use of certified reference materials, such as acetanilide for CHN analysis and S-benzyl thiouronium chloride for chlorine and sulfur, is crucial for calibration and method validation, providing a self-validating system.[2] Recoveries of 97-101% for such standards demonstrate the applicability of the pyrolysis procedure for this class of organic compounds.[2]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A Powerful Alternative

While traditionally the domain of trace metal analysis, ICP-MS has made significant inroads into non-metal testing in the pharmaceutical industry.[3] This technique offers exceptional sensitivity and the ability to analyze a wide range of elements.

Methodology Workflow:

Sources

Structural & Functional Comparison of 4-Substituted Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, with the 4-position serving as a critical vector for modulating potency and pharmacokinetic (PK) profiles.[1] However, the choice of substituent at this position drastically alters the physicochemical properties of the resulting hydrochloride salt—the most common form for solid dosage entry.

This guide provides an objective, data-driven comparison of 4-substituted piperidine hydrochloride salts , focusing on how structural variations (Hydrophobic vs. Polar) dictate solid-state behavior, solubility, and processing stability.

Structural Dynamics: The "Hidden" Variable

Before analyzing bulk properties, one must understand the microscopic conformational landscape. The piperidinium cation exists predominantly in a chair conformation. The orientation of the 4-substituent (Axial vs. Equatorial) is governed by 1,3-diaxial interactions (A-values), but this equilibrium is perturbed by salt formation and solvation.

Conformational Analysis[2]
  • Unsubstituted Piperidine: Fluxional, but chair is energetically minimized.

  • 4-Phenyl/Benzyl (Bulky): Strongly prefer the equatorial position to avoid severe 1,3-diaxial steric clashes with the C2/C6 protons. This locks the ring into a rigid conformation, enhancing crystal packing stability.

  • 4-Hydroxy (Polar): While equatorial is sterically favored, the axial conformer can be stabilized in the solid state or specific solvents via intramolecular H-bonding with the protonated nitrogen (though less common in simple HCl salts compared to free bases).

Visualization: Conformational Equilibrium & Salt Formation

The following diagram illustrates the thermodynamic preference and the salt formation pathway.

PiperidineConformation cluster_0 Steric Control (A-Value) FreeBase Free Base (Equilibrium) SaltForm HCl Salt Formation (Protonation) FreeBase->SaltForm + HCl (in Et2O/Dioxane) Equatorial Equatorial Conformer (Thermodynamically Favored) SaltForm->Equatorial Major Product Axial Axial Conformer (Sterically Disfavored) SaltForm->Axial Minor Product Lattice Crystal Lattice (Packing Forces) Equatorial->Lattice Efficient Packing Axial->Lattice Defect/Polymorph Risk

Figure 1: Conformational locking during salt formation. Bulky 4-substituents drive the system toward the equatorial conformer, essential for predictable crystallization.

Comparative Performance Metrics

The following data synthesizes experimental values for three distinct classes of 4-substituted piperidine HCl salts.

Table 1: Physicochemical Property Comparison
FeaturePiperidine HCl (Parent)4-Phenylpiperidine HCl (Hydrophobic/Rigid)4-Hydroxypiperidine HCl (Polar/H-Bonding)4-Benzylpiperidine HCl (Flexible Linker)
CAS Number 6091-44-710272-49-85382-17-2613-94-5
Molecular Weight 121.61197.71137.61211.73
Melting Point 245–248 °C208–210 °C*155–157 °C216 °C
Water Solubility Very High (>1500 g/L)ModerateHighModerate/High
Hygroscopicity High (Deliquescent)Low (Stable)ModerateLow/Moderate
Crystal Habit Needles/PlatesPrismsGranular/PowderCrystalline Powder

*Note: 4-Phenylpiperidine HCl melting points vary by polymorph; 208°C is typical for the anhydrous form, while hydrates may melt lower.

Technical Analysis of Data[1][2][3][4][5][6][7]
  • Thermal Stability (Melting Point):

    • Parent vs. 4-OH: Surprisingly, the introduction of the 4-hydroxyl group lowers the melting point significantly (245°C

      
       157°C). While -OH groups usually increase MP via H-bonding, in the ionic HCl lattice, the 4-OH likely disrupts the highly efficient cation-anion packing seen in the symmetric parent piperidine.
      
    • 4-Benzyl Effect: The benzyl group restores thermal stability (216°C) relative to the 4-OH, likely due to strong Van der Waals interactions (pi-stacking) in the crystal lattice which stabilize the solid state.

  • Hygroscopicity & Processing:

    • Piperidine HCl is notoriously hygroscopic, often requiring handling in a glovebox.

    • 4-Phenyl/Benzyl derivatives are superior for process chemistry. The hydrophobic bulk shields the ionic core, reducing moisture uptake and preventing "caking" during tablet compression.

Experimental Protocols

Reliable synthesis of these salts requires controlling the exotherm and solvent choice to ensure high crystallinity.

Protocol A: General Synthesis of 4-Substituted Piperidine HCl Salts

Objective: Produce high-purity, non-hygroscopic crystalline salts.

Reagents:

  • Substituted Piperidine Free Base (1.0 equiv)

  • Solvent: Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) (Anhydrous)

  • Acid Source: 4M HCl in Dioxane or 2M HCl in Et₂O

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the 4-substituted piperidine base in 20 mL of anhydrous EtOAc.

    • Why EtOAc? It is polar enough to dissolve the base but non-polar enough to force the salt out of solution immediately.

  • Cooling: Chill the solution to 0–5 °C in an ice bath.

    • Control: Lower temperature promotes slower nucleation and larger crystal growth.

  • Acidification: Dropwise add 1.1 equiv of HCl (in Dioxane/Ether) over 10 minutes with vigorous stirring.

    • Observation: A white precipitate should form immediately.

    • Critical Check: Test supernatant pH on wet litmus paper; it should be slightly acidic (pH 2-3).

  • Aging: Stir the suspension at 0 °C for 30 minutes.

  • Isolation: Filter via vacuum filtration (Buchner funnel).

  • Washing: Wash the cake 2x with cold Et₂O to remove excess acid and organic impurities.

  • Drying: Dry in a vacuum oven at 40 °C for 6 hours.

Visualization: Synthesis & Characterization Workflow

SaltSynthesis Start Start: 4-Substituted Piperidine Base SolventSelect Dissolve in EtOAc (Screen Solubility) Start->SolventSelect AcidAdd Add HCl/Dioxane (Dropwise @ 0°C) SolventSelect->AcidAdd Precipitate Precipitation Formation AcidAdd->Precipitate Filter Vacuum Filtration & Ether Wash Precipitate->Filter Dry Vacuum Dry (40°C, -0.1 MPa) Filter->Dry QC QC Analysis: 1. Melting Point 2. XRD (Polymorph) 3. Chloride Titration Dry->QC

Figure 2: Standard Operating Procedure (SOP) for converting piperidine bases to stable HCl salts.

Strategic Selection Guide

For drug development professionals, the choice of 4-substituent is a trade-off between solubility and permeability/stability .

  • Select 4-Hydroxypiperidine HCl if:

    • You need to lower the LogP of a lipophilic drug.

    • You require a "handle" for further functionalization (e.g., esterification).

    • Trade-off: Lower melting point and potential for hydrate formation.

  • Select 4-Phenylpiperidine HCl if:

    • You are targeting CNS indications (mimics the opioid/fentanyl pharmacophore).

    • You need a non-hygroscopic, free-flowing powder for tablet formulation.

    • Trade-off: Lower water solubility; may require salt switching (e.g., to Mesylate) if HCl solubility is insufficient.

  • Select 4-Benzylpiperidine HCl if:

    • You need a flexible linker to access deep binding pockets (e.g., AChE inhibitors like Donepezil).

    • You require thermal stability >200°C for melt-extrusion processes.

References

  • ChemicalBook. (2024). Piperidine hydrochloride synthesis and properties. Retrieved from

  • Solubility of Things. (2024).[2] 4-Benzylpiperidine hydrochloride properties. Retrieved from

  • Sigma-Aldrich. (2024). 4-Hydroxypiperidine hydrochloride Product Specification. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2723721, Piperidine Hydrochloride. Retrieved from

  • Crystallography Open Database. (2015). Crystal structure of 4-hydroxypiperidine derivatives. CrystEngComm, 17(28), 5206. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.